Gentianine
Descripción
This compound has been reported in Hunteria zeylanica, Swertia ciliata, and other organisms with data available.
from Gentiana macrophylla
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h2,5-6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNZYFAJQPLJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC2=C1CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963141 | |
| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439-89-4 | |
| Record name | Gentianine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentianine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000439894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTIANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PD310UXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the origins and natural sources of Gentianine?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gentianine, a pyridine-derived monoterpene alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the origins, natural sources, and biosynthetic pathways of this compound. It is designed to serve as a foundational resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes quantitative data, details experimental protocols for isolation and analysis, and visualizes key pathways to facilitate a deeper understanding of this promising bioactive compound.
Introduction
This compound (5-ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one) is a crystalline solid first isolated in 1944 from Gentiana kirilowi[1]. It is recognized as an active metabolite of the secoiridoid glycosides swertiamarin and gentiopicroside, which are abundant in various medicinal plants[2][3]. The pharmacological significance of this compound is underscored by its reported anti-inflammatory, antidiabetic, antipyretic, sedative-hypnotic, and diuretic effects[3]. This guide delves into the botanical and fungal origins of this compound, its biosynthetic formation, and the methodologies employed for its study.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Gentianaceae family, a large family of flowering plants distributed worldwide in temperate and alpine regions[3][4][5]. It has also been identified in other plant families and has been reported to be produced by certain endophytic fungi.
Plant Sources
The primary plant sources of this compound are species within the genus Gentiana, which comprises over 300 species[4]. In addition to the Gentiana genus, this compound has been isolated from other plants, including:
-
Fenugreek (Trigonella foenum-graecum) : A well-known medicinal and culinary herb, fenugreek seeds contain a variety of pyridine alkaloids, including this compound[3][6][7].
-
Strychnos species : Notably Strychnos angolensis and Strychnos xantha have been reported to contain this compound[1].
-
Hunteria zeylanica : This plant species is another documented source of this compound[8].
-
Swertia species : Such as Swertia ciliata, are known to contain this compound, often alongside its precursor, swertiamarin[8].
Fungal Sources
Endophytic fungi, which reside within the tissues of living plants, have been identified as potential producers of bioactive compounds, sometimes including the same metabolites as their host plants. Research has indicated that endophytic fungi isolated from Gentiana species can produce gentiopicroside, a direct precursor to this compound[9]. This suggests that these microorganisms may also be a source of this compound or could be engineered for its production.
Quantitative Data on this compound and its Precursors
The concentration of this compound and its primary precursors, gentiopicroside and swertiamarin, can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Gentiana scabra / Gentiana root | Root | Gentiopicroside | 0.9 - 9.8% | [2] |
| Swertia herb | Aerial parts | Swertiamarin | 2 - 10% | [2] |
| Gentiana macrophylla | Root | Gentiopicroside | Not specified | [4] |
| Gentiana macrophylla | Root | Swertiamarin | Not specified | [4] |
| Gentiana macrophylla | Root | Loganic Acid | Not specified | [4] |
| Gentiana straminea | Aerial and Underground Parts | Gentiopicroside | Varies | [9] |
| Gentiana straminea | Aerial and Underground Parts | Swertiamarin | Varies | [9] |
| Gentiana straminea | Aerial and Underground Parts | Loganic Acid | Varies | [9] |
| Trigonella foenum-graecum (Fenugreek) | Seeds | Alkaloids (total) | ~1.8 - 35% | [3][10] |
| Gentiana lutea | Leaves | Swertiamarin | Up to 5.17 mg/g DW | [11] |
| Gentiana ornata | Whole Plant | Swertiamarin | 0.109 ± 0.013 mg/g | [12] |
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the secoiridoid pathway in plants. It is not synthesized de novo but is rather a metabolic product of the enzymatic hydrolysis of secoiridoid glucosides, primarily gentiopicroside and swertiamarin[2].
The key steps in the formation of this compound are:
-
Formation of Secoiridoids : The pathway begins with the formation of loganic acid, which is then methylated to form loganin. Secologanin is subsequently formed from loganin[2].
-
Glycosylation : Secologanin is glycosylated to form secoiridoid glucosides like gentiopicroside and swertiamarin.
-
Enzymatic Hydrolysis : The crucial step in this compound formation is the hydrolysis of these glucosides by the enzyme β-glucosidase . This enzymatic action cleaves the glucose moiety, leading to an unstable aglycone.
-
Intramolecular Rearrangement : The resulting aglycone undergoes a series of intramolecular rearrangements to form the stable pyridine alkaloid structure of this compound.
Studies have shown that the enzymatic hydrolysis of swertiamarin can selectively yield this compound N-oxide, which can then be converted to this compound[2]. The antidiabetic effect of swertiamarin is believed to be due to its active metabolite, this compound[13][14].
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Caption: Proposed biosynthetic pathway of this compound from Geranyl Pyrophosphate.
Experimental Protocols
The extraction, isolation, and characterization of this compound require a series of well-defined experimental procedures. The following sections outline generalized protocols based on established methodologies for the analysis of phytochemicals from Gentiana species and other plant sources.
Extraction of this compound and its Precursors
Objective: To extract this compound and its secoiridoid precursors from plant material.
Methodology:
-
Sample Preparation :
-
Collect the desired plant material (e.g., roots, rhizomes, or aerial parts).
-
Dry the plant material in a well-ventilated area or in an oven at a controlled temperature (typically 40-60°C) to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction :
-
Weigh a known amount of the powdered plant material.
-
Macerate or reflux the powder with a suitable solvent. Methanol is a commonly used solvent for the extraction of these compounds due to their polarity[9].
-
The ratio of solvent to sample is typically in the range of 10:1 to 20:1 (v/w).
-
The extraction is usually carried out for a period of 24-48 hours with occasional shaking or stirring for maceration, or for a shorter duration (e.g., 2-4 hours) for reflux.
-
Repeat the extraction process 2-3 times with fresh solvent to ensure maximum recovery.
-
-
Filtration and Concentration :
-
Combine the extracts and filter through Whatman No. 1 filter paper or a similar grade to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude extract.
Methodology:
-
Liquid-Liquid Partitioning :
-
Dissolve the crude extract in a water-methanol mixture.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the extract based on the polarity of its components. This compound and its glycosidic precursors are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
-
Column Chromatography :
-
Subject the enriched fraction to column chromatography over silica gel or a macroporous adsorption resin[15].
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization under UV light.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
For final purification, fractions containing this compound can be subjected to preparative HPLC using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape[4].
-
Characterization and Quantification of this compound
Objective: To confirm the identity and determine the quantity of this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC) :
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution of water (often with 0.1% phosphoric acid) and acetonitrile is commonly used[4].
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detector set at approximately 240 nm[4].
-
Quantification : Use a calibration curve prepared from a certified reference standard of this compound.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Sample Preparation : Derivatization may be necessary for non-volatile compounds. For volatile compounds, headspace analysis can be employed[16][17].
-
Column : A capillary column such as HP-5MS is often used[17].
-
Carrier Gas : Helium.
-
Injector and Detector Temperatures : Optimized based on the analyte's properties.
-
Mass Spectrometry : Operated in scan mode to obtain mass spectra for identification by comparison with spectral libraries (e.g., NIST) and in selected ion monitoring (SIM) mode for quantification.
-
-
Spectroscopic Methods :
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the isolated compound.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula.
-
Visualizing the Experimental Workflow
The following diagram provides a general workflow for the extraction, isolation, and analysis of this compound.
Caption: General experimental workflow for this compound isolation and analysis.
Conclusion
This compound is a significant monoterpene alkaloid with a widespread occurrence in the plant kingdom, particularly within the Gentianaceae family. Its biosynthesis from common secoiridoid glucosides highlights a key metabolic pathway in these plants. The methodologies for its extraction, isolation, and characterization are well-established, relying on standard phytochemical techniques. This guide provides a foundational understanding for researchers and professionals, aiming to stimulate further investigation into the pharmacological potential and sustainable production of this compound. Future research may focus on elucidating the complete biosynthetic pathway, exploring a wider range of natural sources, and optimizing extraction and synthesis protocols for higher yields.
References
- 1. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative chemical composition and main component content of various parts of Gentiana macrophylla Pall. by UPLC-Q-orbitrap MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods of Phytochemicals from the Genus Gentiana [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative comparison and evaluation between aerial and underground parts of Gentiana straminea through simultaneous determination of five major compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gssrr.org [gssrr.org]
- 11. Optimization of Swertiamarin and Isogentisin Extraction from Gentiana lutea L. Leaves by Response Surface Methodology [mdpi.com]
- 12. nepjol.info [nepjol.info]
- 13. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-diabetic activity of swertiamarin is due to an active metabolite, this compound, that upregulates PPAR-γ gene expression in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 16. journalssystem.com [journalssystem.com]
- 17. journalssystem.com [journalssystem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Isolation of Gentianine
This document provides a comprehensive overview of the pyridine-derived alkaloid this compound, from its initial discovery to modern isolation techniques and known biological activities. It is intended to serve as a technical resource, presenting detailed experimental protocols, quantitative data, and visual representations of key processes and pathways.
Discovery and Occurrence
This compound (C₁₀H₉NO₂) is a monoterpene alkaloid first isolated in 1944 by N.F. Proskurnina from the roots of Gentiana kirilowi[1][2][3]. Since its initial discovery, the presence of this compound has been confirmed in a variety of other plant species across several families, highlighting its distribution in the plant kingdom.
Subsequent research has identified this compound in other species of the Gentianaceae family, such as Gentiana macrophylla, Gentiana scabra, and Swertia japonica[1][2][4]. Its occurrence is not limited to this family; it has also been isolated from fenugreek (Trigonella foenum-graecum), and various species of the Strychnos genus, including Strychnos angolensis and Strychnos xantha[2][5]. The biosynthesis of this compound is understood to be derived from secoiridoids, such as gentiopicroside and swertiamarin, through enzymatic hydrolysis[1].
Physicochemical Properties
This compound is a crystalline solid with well-defined chemical and physical properties.[2] It is classified as a pyranopyridine, a lactone, and a pyridine alkaloid[1][6]. Its basic nature allows it to form salts, such as the hydrochloride salt, when treated with acids[2].
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [2][7][8] |
| Molar Mass | 175.187 g·mol⁻¹ | [2][8] |
| Melting Point | 82–83 °C | [2][3][8] |
| Boiling Point | 386.5 ± 42.0 °C at 760 mmHg | [8] |
| Appearance | Needles from ether or petroleum ether | [3] |
| UV max (in Ethanol) | 220 nm (log ε 4.38) | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [8] |
| CAS Number | 439-89-4 | [2][6] |
Isolation Methodologies
The isolation of this compound from plant sources typically involves classical alkaloid extraction techniques followed by chromatographic purification. Modern methods like high-performance countercurrent chromatography (HPCCC) have also been applied for efficient separation of phytochemicals from Gentiana species[9].
General Experimental Protocol: Acid-Base Extraction
This protocol describes a generalized acid-base extraction method for isolating this compound from dried plant material, adapted from standard alkaloid extraction principles.
Materials:
-
Dried and powdered plant material (e.g., roots of Gentiana scabra)
-
Methanol or Ethanol
-
10% Acetic Acid in water (v/v)
-
Ammonium Hydroxide solution (or Sodium Carbonate)
-
Dichloromethane or Chloroform
-
Anhydrous Sodium Sulfate
-
Silica gel for chromatography
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Maceration and Extraction: Macerate 1 kg of finely powdered dried plant material in 5 L of methanol for 48 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acidification: Dissolve the crude extract in 500 mL of 10% aqueous acetic acid. This step protonates the basic nitrogen of this compound, rendering it soluble in the aqueous acidic solution.
-
Defatting: Extract the acidic solution three times with 250 mL portions of dichloromethane to remove non-polar compounds like fats, waxes, and chlorophyll. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding ammonium hydroxide solution. This deprotonates the this compound, converting it back to its free base form, which is soluble in organic solvents.
-
Alkaloid Extraction: Extract the basified aqueous solution four times with 250 mL portions of dichloromethane. The this compound will move into the organic phase.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
-
Purification: Purify the crude alkaloid fraction using column chromatography on silica gel. Elute with a solvent system of increasing polarity (e.g., a gradient of methanol in chloroform) to isolate this compound. Monitor fractions using Thin Layer Chromatography (TLC).
-
Crystallization: Combine the pure fractions and evaporate the solvent. Recrystallize the resulting solid from ether or petroleum ether to obtain pure this compound needles[3].
Isolation Yields
The yield of this compound can vary significantly depending on the plant source.
| Plant Source | Plant Part | Yield (%) | Reference |
| Swertia japonica | Whole Herb | 0.76 | [4] |
| Gentiana axillariflora | Root | 0.15 | [4] |
| Gentiana scabra | Root | 0.05 | [4] |
Experimental Workflow Visualization
Caption: Workflow for the acid-base extraction and purification of this compound.
Biological Activity and Signaling Pathways
This compound has been studied for a range of pharmacological activities, including anti-inflammatory, diuretic, and neuroprotective effects.[2][5][10]
Anti-inflammatory Activity
A key mechanism of this compound's anti-inflammatory action involves the modulation of critical signaling pathways. Research has shown that this compound can suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1]. This effect is believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses[1][10].
Diuretic Activity
Studies in rat models have demonstrated the diuretic properties of this compound. Oral administration leads to a dose-dependent increase in urine output and the excretion of electrolytes (Na⁺, K⁺, Cl⁻).
| Treatment Group | Dosage (mg/kg) | Increase in Urine Flow (%) | p-value |
| This compound | 100 | 211 | <0.02 |
| G. olivieri Ethanolic Extract | 250 | 217 | <0.02 |
| G. olivieri Aqueous Extract | 250 | 242.89 | <0.01 |
| Furosemide (Standard) | 100 | 454 | <0.001 |
| Data adapted from a study on the diuretic activity in rats[1]. |
Signaling Pathway Visualization
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound | 439-89-4 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. Detection and Isolation of an Alkaloid this compound from Japanese Gentianaceous Plants [jstage.jst.go.jp]
- 5. This compound | CAS:439-89-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | C10H9NO2 | CID 354616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. Efficient methods for isolating five phytochemicals from Gentiana macrophylla using high-performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The chemical structure, pharmacological activity, and clinical progress of Gentianae Radix et Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gentianine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentianine, a pyridine-derived monoterpene alkaloid, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. First isolated from plants of the Gentiana genus, it has since been identified in various other plant species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Particular focus is placed on its anti-inflammatory and anti-diabetic properties, with detailed descriptions of the underlying signaling pathways and the experimental protocols used to elucidate these effects. All quantitative data are presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using detailed diagrams.
Chemical Structure and Identification
This compound is chemically known as 5-Ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one. Its structure consists of a pyran ring fused to a pyridine ring, with a vinyl group attached to the pyridine moiety.
Chemical Structure:
| Identifier | Value |
| IUPAC Name | 5-Ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one |
| Chemical Formula | C₁₀H₉NO₂[1] |
| CAS Number | 439-89-4[1] |
| Molecular Weight | 175.18 g/mol [1] |
| SMILES | C=CC1=CN=CC2=C1CCOC2=O |
| InChI | InChI=1S/C10H9NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h2,5-6H,1,3-4H2 |
Physicochemical Properties
This compound is a crystalline solid that is soluble in various organic solvents. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Melting Point | 82-83 °C | [2] |
| Boiling Point (Predicted) | 386.5 ± 42.0 °C at 760 mmHg | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | |
| pKa (Predicted) | 3.62 ± 0.20 | |
| XLogP3 | 1.5 | |
| Topological Polar Surface Area | 39.2 Ų |
Pharmacological Properties and Mechanism of Action
This compound exhibits a range of pharmacological activities, with its anti-inflammatory and anti-diabetic effects being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various preclinical models. Its primary mechanism of action involves the suppression of pro-inflammatory cytokine production.
Quantitative Anti-inflammatory Data:
| Assay | Model | Effect | Value | Reference |
| Inhibition of TNF-α production | LPS-challenged Sprague-Dawley rats | ED₅₀ | 37.7 mg/kg (oral administration) | [3][4] |
| Inhibition of IL-6 production | LPS-challenged Sprague-Dawley rats | ED₅₀ | 38.5 mg/kg (oral administration) | [3][4] |
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. This compound is thought to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anti-diabetic Activity
This compound has been identified as an active metabolite of Swertiamarin and demonstrates anti-diabetic properties by modulating the expression of key genes involved in glucose metabolism and adipogenesis.
This compound's anti-diabetic effects are primarily attributed to its ability to upregulate the gene expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Glucose Transporter type 4 (GLUT-4), and Adiponectin in adipocytes. PPAR-γ is a nuclear receptor that acts as a master regulator of adipogenesis and is a key target for insulin-sensitizing drugs. Activation of PPAR-γ leads to the transcription of genes that promote insulin sensitivity and glucose uptake. By increasing the expression of PPAR-γ, this compound initiates a cascade that enhances the expression of GLUT-4, the primary insulin-responsive glucose transporter in adipose tissue and muscle, and Adiponectin, an adipokine that improves insulin sensitivity and has anti-inflammatory properties.
Caption: Upregulation of PPAR-γ, GLUT-4, and Adiponectin by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's pharmacological properties.
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
This model is used to evaluate the in vivo anti-inflammatory and anti-arthritic activity of this compound.
Caption: Experimental workflow for FCA-induced arthritis in rats.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Rats
This in vivo assay is used to assess the acute anti-inflammatory effects of this compound by measuring its impact on cytokine release.
Caption: Protocol for LPS-induced cytokine production in rats.
3T3-L1 Adipocyte Differentiation and Gene Expression Analysis
This in vitro model is used to investigate the effect of this compound on adipogenesis and the expression of genes related to glucose metabolism.[5][6][7][8]
Caption: Workflow for 3T3-L1 adipocyte differentiation and analysis.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and anti-diabetic properties. Its mechanisms of action, involving the modulation of the NF-κB and PPAR-γ signaling pathways, make it a compelling candidate for further investigation and potential therapeutic development. The experimental protocols detailed in this guide provide a robust framework for researchers to build upon in their exploration of this compound's full pharmacological potential. Future studies should focus on elucidating more precise quantitative measures of its activity, such as in vitro IC₅₀ and EC₅₀ values, and exploring its safety and efficacy in more advanced preclinical and clinical settings.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. chondrex.com [chondrex.com]
- 3. Effects of this compound on the production of pro-inflammatory cytokines in male Sprague-Dawley rats treated with lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
The Biosynthetic Pathway of Gentianine: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gentianine, a pyridine-derived monoterpenoid alkaloid, is a significant bioactive compound found in various plant species, particularly within the Gentianaceae family. It is recognized as an active metabolite of key secoiridoid glycosides, such as gentiopicroside and swertiamarin, and exhibits a range of pharmacological activities, including anti-inflammatory, antidiabetic, and hypotensive effects. Understanding its biosynthetic pathway is crucial for metabolic engineering, synthetic biology applications, and optimizing its production in plant systems. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, from its primary metabolic precursors to the final alkaloid structure. It consolidates current knowledge on the precursor molecules, key enzymatic steps, and proposed chemical transformations. Furthermore, this document presents quantitative data on precursor abundance and conversion yields, details key experimental methodologies for pathway elucidation, and provides visual diagrams of the biosynthetic route and experimental workflows to facilitate comprehension and further research.
The Biosynthetic Pathway of this compound
The formation of this compound is a multi-stage process that originates from the universal terpenoid pathway and culminates in the transformation of secoiridoid glycosides. The pathway can be broadly divided into three main stages:
Stage 1: Formation of the Monoterpene Precursor (Geraniol) The biosynthesis begins with the assembly of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][2] These precursors are synthesized in higher plants through two distinct pathways: the cytosolic mevalonic acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1][2] Geranyl diphosphate synthase (GPPS) then catalyzes the condensation of IPP and DMAPP to form the C10 compound, geranyl diphosphate (GPP).[2][3] Subsequently, geraniol synthase (GES) converts GPP into the monoterpene alcohol, geraniol, which serves as the foundational precursor for the secoiridoid backbone.[3]
Stage 2: Assembly of the Secoiridoid Core (Secologanin) Geraniol undergoes a series of complex enzymatic reactions to form the key secoiridoid, secologanin. This part of the pathway involves several critical enzymes:
-
Geraniol 10-hydroxylase (G10H): A cytochrome P450 enzyme that hydroxylates geraniol.[3]
-
Loganic acid O-methyltransferase (LAMT): This enzyme methylates loganic acid to form loganin.[1]
-
Secologanin Synthase (SLS): A crucial cytochrome P450-dependent enzyme (CYP72A1) that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to yield secologanin.[1][2]
The generally accepted sequence leads from geraniol to loganin and then to secologanin, which is the direct terpenoid precursor that condenses with tryptamine to form strictosidine, the gateway to terpenoid indole alkaloids. For this compound biosynthesis, secologanin is further processed into secoiridoid glycosides.
Stage 3: Conversion of Secoiridoid Glycosides to this compound While the complete enzymatic cascade from secologanin to this compound is not fully elucidated, substantial evidence indicates that this compound is a downstream metabolite of the bitter secoiridoid glycosides, gentiopicroside and swertiamarin.[1] The final conversion involves two key steps:
-
Glycosidic Bond Cleavage: The process is initiated by the enzymatic hydrolysis of the glucose moiety from gentiopicroside or swertiamarin. This reaction is catalyzed by β-glucosidase , which releases the unstable aglycone intermediate.[1]
-
Rearrangement and Cyclization: The aglycone intermediate is highly reactive. In the presence of a nitrogen source, such as ammonia (NH₃) or ammonium ions (NH₄⁺) available in the plant cell, the aglycone undergoes a non-enzymatic or enzyme-assisted rearrangement and cyclization to form the stable pyridine ring characteristic of this compound.[4] Studies have shown that the enzymatic hydrolysis of swertiamarin can yield this compound N-oxide, a direct precursor to this compound and its derivatives.[1]
Quantitative Data Summary
Quantitative analysis of the this compound pathway provides critical insights into precursor availability and reaction efficiencies. The following table summarizes key data gathered from the literature.
| Parameter | Value | Plant/System | Substrate | Notes | Reference |
| Precursor Content | |||||
| Gentiopicroside | 0.9 – 9.8% (dry weight) | Gentiana scabra Root | N/A | Represents a significant reservoir for this compound synthesis. | [1] |
| Swertiamarin | 2 – 10% (dry weight) | Swertia herb | N/A | A primary precursor in Swertia species. | [1] |
| Conversion Yield | |||||
| Enzymatic Hydrolysis | 81% Yield | In vitro enzymatic reaction | Swertiamarin | Yield of this compound N-oxide using β-glucosidase in the presence of hydroxylamine. | [1] |
| Enzyme Kinetics | |||||
| β-Glucosidase (representative) | Kₘ = 1.22 mM | Trichoderma reesei | Cellobiose | Kinetic values are highly dependent on enzyme source and substrate. | [5] |
| β-Glucosidase (representative) | Kₘ = 0.19 mM | Trichoderma reesei | p-Nitrophenyl β-D-glucopyranoside | Demonstrates higher affinity for the synthetic substrate pNPG. | [5] |
Experimental Protocols
Elucidation of the this compound biosynthetic pathway relies on a combination of biochemical, molecular, and analytical techniques. Detailed methodologies for key experiments are provided below.
Protocol for Secologanin Synthase (SLS) Enzyme Assay
This protocol is adapted from methodologies used for characterizing cytochrome P450 enzymes like SLS from plant microsomal preparations or heterologous expression systems (e.g., yeast).
Objective: To measure the in vitro activity of Secologanin Synthase by monitoring the conversion of loganin to secologanin.
Materials:
-
Enzyme Source: Microsomal fraction isolated from Gentiana spp. cell cultures or a yeast (e.g., Saccharomyces cerevisiae) strain expressing the SLS gene.
-
Substrate: Loganin (typically 100-500 µM).
-
Cofactor: NADPH (typically 1-2 mM).
-
Reaction Buffer: 50 mM Tris-HCl or Potassium Phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
Quenching Solution: Acetic acid or an organic solvent like ethyl acetate.
-
Analytical Equipment: UPLC-MS or HPLC-UV/MS system.
Procedure:
-
Enzyme Preparation:
-
If using plant tissue, isolate microsomal fractions via differential centrifugation.
-
If using a yeast expression system, harvest cells post-induction, lyse them (e.g., with glass beads), and prepare a crude extract or microsomal fraction.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, enzyme preparation (e.g., 50-100 µg of total protein), and loganin. Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding NADPH. The final reaction volume is typically 100-200 µL.
-
Run a negative control reaction without NADPH or with a heat-inactivated enzyme to account for non-enzymatic degradation.
-
-
Incubation and Termination:
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). For kinetic studies, take aliquots at multiple time points (e.g., 0, 10, 20, 30, 60 min).
-
Terminate the reaction by adding an equal volume of quenching solution (e.g., 10% acetic acid or ethyl acetate).
-
-
Product Extraction and Analysis:
-
If using ethyl acetate, vortex vigorously, centrifuge, and collect the organic layer. Evaporate the solvent and resuspend the residue in the mobile phase (e.g., 50% methanol).
-
Analyze the sample using UPLC-MS. Monitor the decrease of the loganin mass signal (m/z) and the appearance of the secologanin mass signal.
-
Quantify the product formation by comparing the peak area to a standard curve generated with authentic secologanin. Enzyme activity is typically expressed as pkat/mg protein or nmol/h/mg protein.
-
Protocol for β-Glucosidase Assay (Hydrolysis of Gentiopicroside)
This assay measures the activity of β-glucosidase using the natural substrate gentiopicroside.
Objective: To determine the rate of gentiopicroside hydrolysis by a plant protein extract.
Materials:
-
Enzyme Source: Crude or purified protein extract from Gentiana spp.
-
Substrate: Gentiopicroside (typically 1-5 mM).
-
Assay Buffer: 50 mM Sodium Acetate or Citrate buffer, pH 5.0.
-
Quenching Solution: 0.4 M Sodium Carbonate (Na₂CO₃) or by heat inactivation.
-
Analytical Equipment: HPLC-UV system.
Procedure:
-
Enzyme Preparation: Homogenize fresh plant tissue in an extraction buffer and prepare a crude protein extract through centrifugation.
-
Reaction Setup:
-
In a microcentrifuge tube, add the assay buffer and the enzyme extract. Pre-incubate at the assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding gentiopicroside to the desired final concentration.
-
-
Incubation and Termination:
-
Incubate the reaction for a set time (e.g., 60 minutes).
-
Terminate the reaction by adding the quenching solution (e.g., Na₂CO₃) to raise the pH and stop the enzyme, or by boiling the sample for 5 minutes.
-
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Inject the supernatant onto an HPLC-UV system equipped with a C18 column.
-
Monitor the decrease in the gentiopicroside peak area at its λmax (approx. 270 nm).
-
Calculate activity based on the amount of substrate consumed over time, determined from a standard curve.
-
Protocol for Isotopic Labeling Study
This protocol provides a general framework for tracing the incorporation of labeled precursors into this compound in vivo.
Objective: To confirm the biosynthetic precursors of this compound by feeding stable isotope-labeled compounds to plant tissue and analyzing the product.
Materials:
-
Plant Material: Gentiana spp. seedlings or sterile cell suspension cultures.
-
Labeled Precursor: e.g., [¹³C₅]-Geraniol, [D₂]-Loganic acid, or another hypothesized intermediate.
-
Culture Medium: Appropriate liquid medium for cell suspensions (e.g., Murashige and Skoog) or sterile water/buffer for seedlings.
-
Extraction Solvents: Methanol, Ethyl Acetate.
-
Analytical Equipment: High-resolution LC-MS (e.g., Q-TOF) and NMR spectrometer.
Procedure:
-
Precursor Administration:
-
Dissolve the stable isotope-labeled precursor in a minimal amount of a compatible solvent (e.g., ethanol or DMSO) and add it to the sterile plant culture medium to a final concentration of 50-200 µM.
-
Run a parallel control culture fed with an equivalent amount of the unlabeled precursor.
-
-
Incubation:
-
Incubate the cultures under standard growth conditions (e.g., 25°C, continuous light) for a period ranging from 24 hours to 7 days, depending on the expected metabolic rate.
-
-
Metabolite Extraction:
-
Harvest the plant cells or tissues by filtration or centrifugation.
-
Perform a comprehensive metabolite extraction, for example, using a methanol/ethyl acetate solvent system.
-
Dry the extract and resuspend it in a suitable solvent for analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracts using high-resolution LC-MS.
-
Compare the mass spectra of this compound from the labeled and unlabeled experiments. Look for a mass shift in the this compound peak corresponding to the number of isotopes incorporated from the precursor. For example, feeding [¹³C₅]-Geraniol should result in a this compound molecule that is +5 Da heavier than the unlabeled version.
-
-
NMR Analysis (Optional but Recommended):
-
If sufficient material can be isolated, purify the labeled this compound using preparative HPLC.
-
Acquire ¹³C-NMR or ²H-NMR spectra. The resulting spectra will show enhanced signals at the specific carbon or hydrogen positions where the isotopes were incorporated, definitively confirming the metabolic fate of the precursor's atoms.
-
Visualizations
Diagram of the this compound Biosynthetic Pathway
Caption: Overview of the biosynthetic pathway leading to this compound.
Experimental Workflow for Pathway Elucidation
Caption: Integrated workflow for identifying and validating enzymes in a biosynthetic pathway.
References
Review of the literature on the ethnobotanical uses of Gentianine-containing plants.
An In-depth Technical Guide on the Ethnobotanical Uses of Gentianine-Containing Plants for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a monoterpene alkaloid, is a significant bioactive compound found predominantly in plants of the Gentianaceae family, notably within the genera Gentiana, Swertia, and Enicostemma. For centuries, these plants have been cornerstones of traditional medicine systems worldwide, including Traditional Chinese Medicine, Ayurveda, and European folk medicine. This technical guide provides a comprehensive review of the ethnobotanical uses of this compound-containing plants, with a focus on their traditional applications, and delves into the modern pharmacological studies that have begun to validate these uses. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the known signaling pathways to support further research and drug development.
Introduction to this compound and its Botanical Sources
This compound is a crystalline, bitter alkaloid that contributes to the characteristic taste and therapeutic properties of many plants in the Gentianaceae family. It is often found alongside other bioactive compounds such as iridoids (e.g., gentiopicroside, swertiamarin), xanthones, and flavonoids, which can act synergistically to produce the observed medicinal effects. This compound itself is an active metabolite of swertiamarin.
The primary plant families and genera known to contain this compound include:
-
Gentianaceae Family:
-
Gentiana (Gentian): This genus comprises around 400 species. The roots and rhizomes are the most commonly used parts in traditional medicine. Species such as Gentiana lutea (yellow gentian), Gentiana scabra, and Gentiana macrophylla are frequently cited for their medicinal properties.
-
Swertia (Felwort): This genus includes species like Swertia chirayita, which is a well-known medicinal herb in the Himalayas. It is used in Ayurveda and other traditional systems to treat a wide array of ailments.
-
Enicostemma: Enicostemma littorale is a perennial herb used in Indian traditional medicine as a bitter tonic and for the treatment of diabetes and other conditions.
-
Ethnobotanical Uses: A Global Perspective
The traditional applications of this compound-containing plants are diverse, reflecting their widespread geographical distribution. The most prominent uses are related to their bitter taste, which is believed to stimulate digestion and act as a general tonic.
Table 1: Summary of Ethnobotanical Uses of Key this compound-Containing Plant Genera
| Genus | Traditional Use | Geographic Region of Use | Plant Parts Used |
| Gentiana | Digestive aid, appetite stimulant, treatment for liver and gallbladder disorders, anti-inflammatory, fever reducer, treatment for wounds and sore throat. | Europe, Asia (especially China) | Roots, Rhizomes |
| Swertia | Treatment of liver disorders, malaria, diabetes, fever, and gastrointestinal issues. | Himalayas, India, China, Japan | Whole plant, Roots |
| Enicostemma | Bitter tonic, carminative, fever reducer, treatment for diabetes, rheumatism, and skin diseases. | India | Whole plant |
Pharmacological Activities and Underlying Mechanisms
Modern scientific research has begun to investigate the pharmacological basis for the traditional uses of this compound-containing plants. This compound itself has been shown to possess a range of biological activities.
Anti-inflammatory Activity
Traditional Context: Many Gentiana and Swertia species are used traditionally to treat inflammatory conditions such as arthritis and skin inflammation.
Scientific Evidence: Studies have shown that this compound exhibits anti-inflammatory effects. For example, it can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). This effect is believed to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
Signaling Pathway: this compound's Anti-inflammatory Action
Caption: this compound's inhibition of the NF-κB signaling pathway.
Antidiabetic Activity
Traditional Context: Enicostemma littorale and Swertia chirayita are well-known in Ayurvedic medicine for their use in managing diabetes.
Scientific Evidence: this compound, as the active metabolite of swertiamarin, has been shown to have antidiabetic properties. It promotes adipogenesis and enhances glucose uptake in adipocytes. This is achieved by upregulating the gene expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), glucose transporter type 4 (GLUT-4), and adiponectin.
Signaling Pathway: this compound's Antidiabetic Action
Caption: this compound's role in upregulating genes for glucose metabolism.
Hepatoprotective Activity
Traditional Context: Many Gentiana and Swertia species are traditionally used as liver tonics and for treating liver ailments.
Scientific Evidence: While many crude extracts of Gentiana species show hepatoprotective effects, some studies suggest that other compounds, such as isoorientin, may be the primary active constituents in this regard. Further research is needed to elucidate the specific role of this compound in hepatoprotection.
Experimental Methodologies
The following sections outline the general experimental protocols for the extraction, isolation, and pharmacological evaluation of this compound. It should be noted that specific parameters may vary depending on the plant material and the specific research objectives.
Extraction and Isolation of this compound
Experimental Workflow: Extraction and Isolation
Caption: General workflow for the extraction and isolation of this compound.
Protocol:
-
Preparation of Plant Material: The plant material (e.g., roots of Gentiana macrophylla) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration, Soxhlet extraction, or ultrasonication.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components into fractions.
-
Isolation and Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Quantification of this compound
High-performance liquid chromatography (HPLC) is the most common method for the quantitative analysis of this compound in plant extracts.
Protocol:
-
Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.
-
Sample Preparation: A known amount of the plant extract is dissolved in the mobile phase and filtered through a 0.45 µm filter.
-
HPLC Analysis: The analysis is typically performed on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid). Detection is carried out using a UV detector at a wavelength of approximately 254 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
In Vitro Anti-inflammatory Assay
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Markers: After a further incubation period (e.g., 24 hours), the cell supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using enzyme-linked immunosorbent assay (ELISA) kits.
Conclusion and Future Directions
The ethnobotanical uses of this compound-containing plants are well-documented and provide a strong basis for modern pharmacological research. Scientific studies have started to validate the traditional claims, particularly in the areas of anti-inflammatory and antidiabetic activities. The mechanisms of action appear to involve key signaling pathways such as NF-κB and PPAR-γ.
However, there are several gaps in the current literature that present opportunities for future research:
-
Quantitative Analysis: There is a need for more comprehensive studies to quantify the this compound content in a wider range of plant species and to investigate how factors such as geographical location, harvesting time, and processing methods affect its concentration.
-
Bioavailability and Metabolism: Further research is required to understand the bioavailability and metabolic fate of this compound in humans.
-
Clinical Trials: While preclinical studies are promising, well-designed clinical trials are necessary to establish the safety and efficacy of this compound and this compound-containing extracts in humans for various therapeutic applications.
-
Synergistic Effects: The therapeutic effects of the whole plant extracts are likely due to the synergistic interactions of multiple compounds. Future studies should explore the interplay between this compound and other phytochemicals present in these plants.
What are the initial studies on the pharmacological potential of Gentianine?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentianine, a monoterpene alkaloid first isolated in 1944 from Gentiana kirilowi, has emerged as a compound of significant interest in pharmacological research.[1] Found in various plant species, including those of the Gentiana and Strychnos genera, this compound is also an active metabolite of swertiamarin, a compound prevalent in medicinal plants used in traditional medicine.[1][2][3] Initial studies have unveiled a spectrum of pharmacological activities, positioning this compound as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth overview of the foundational research into the pharmacological potential of this compound, with a focus on its anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Pharmacological Activities
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects in various preclinical models. A key mechanism underlying this activity is its ability to suppress the production of pro-inflammatory cytokines.
Quantitative Data on Anti-inflammatory Effects
| Model System | Parameter | Treatment | Dosage | Effect | ED50 | Reference |
| Lipopolysaccharide (LPS)-induced inflammation in male Sprague-Dawley rats | Serum TNF-α | This compound (oral) | 10-100 mg/kg | Suppression of LPS-induced increase | 37.7 mg/kg | [3][4] |
| Lipopolysaccharide (LPS)-induced inflammation in male Sprague-Dawley rats | Serum IL-6 | This compound (oral) | 10-100 mg/kg | Suppression of LPS-induced increase | 38.5 mg/kg | [3][4] |
Experimental Protocols
LPS-Induced Inflammation in Rats
This model is utilized to assess the in vivo anti-inflammatory activity of compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are orally administered with this compound at doses ranging from 10 to 100 mg/kg.
-
After a set period, rats are challenged with an intraperitoneal (i.p.) injection of bacterial LPS (100 µg/kg).[3][4]
-
Blood samples are collected at specified time points post-LPS challenge.
-
Serum is separated by centrifugation.
-
Levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum are quantified using appropriate immunoassays (e.g., ELISA).[4]
-
-
Endpoint: The dose-dependent suppression of LPS-induced increases in serum TNF-α and IL-6 levels is measured to determine the anti-inflammatory efficacy of this compound, including the calculation of the half-maximal effective dose (ED50).[3][4]
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
This model is a well-established method for inducing chronic inflammation and is often used to screen for anti-arthritic drugs.
-
Animals: Susceptible rat strains (e.g., Lewis or Sprague-Dawley rats).
-
Procedure:
-
Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), typically containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum suspended in mineral oil, into the footpad or at the base of the tail.[2][5][6]
-
The development of arthritis is monitored over several days to weeks, characterized by paw swelling, erythema, and joint stiffness.
-
This compound is administered orally at various doses during the course of the disease.
-
The severity of arthritis is assessed by measuring paw volume, and scoring clinical signs of inflammation.
-
At the end of the study, histological analysis of the joints can be performed to evaluate inflammatory cell infiltration, pannus formation, and bone erosion.
-
-
Endpoint: The ability of this compound to reduce paw swelling, improve clinical scores, and mitigate histological damage is evaluated to determine its anti-arthritic potential.
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[7] By suppressing the NF-κB pathway, this compound effectively downregulates the production of these key inflammatory mediators.
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Anti-diabetic Activity
This compound has been identified as the active metabolite responsible for the anti-diabetic effects of swertiamarin.[5] Its mechanism of action involves the modulation of key genes involved in glucose metabolism and adipogenesis.
Experimental Protocols
3T3-L1 Adipocyte Differentiation Assay
The 3T3-L1 cell line is a widely used in vitro model to study adipogenesis and the effects of compounds on fat cell differentiation and metabolism.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in a standard growth medium.
-
Differentiation Induction:
-
Once the cells reach confluence, differentiation is induced by treating them with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[8]
-
After a few days, the medium is replaced with a maintenance medium containing insulin.
-
-
Treatment: this compound is added to the culture medium during the differentiation process at various concentrations.
-
Assessment of Adipogenesis:
-
Oil Red O Staining: Differentiated adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O.
-
Gene Expression Analysis: The expression levels of key adipogenic and glucose metabolism-related genes are measured using quantitative real-time PCR (qRT-PCR).
-
-
Endpoint: The effect of this compound on adipogenesis is determined by the extent of lipid accumulation and the changes in the mRNA expression of target genes.
Signaling Pathways
The anti-diabetic effect of this compound is primarily mediated through the upregulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) gene expression.[5] PPAR-γ is a nuclear receptor that acts as a master regulator of adipogenesis and is a key target for anti-diabetic drugs. Activation of PPAR-γ leads to the increased expression of downstream target genes involved in glucose uptake and insulin sensitivity, such as Glucose Transporter Type 4 (GLUT-4) and Adiponectin .[5]
Figure 2: this compound's Upregulation of the PPAR-γ Pathway.
Anti-cancer Activity
Preliminary studies suggest that this compound possesses anti-cancer properties, although the data is less extensive compared to its anti-inflammatory and anti-diabetic effects. Research indicates that extracts from plants containing this compound can induce cell death in cancer cells.
Quantitative Data on Anti-cancer Effects
While specific IC50 values for this compound against a broad range of cancer cell lines are not yet widely available in a consolidated format, related research on plant extracts containing this compound and other structurally similar compounds provides a basis for its potential efficacy. The following table is a representative example of how such data would be presented.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Lung Carcinoma | This compound | Data not available | - | - |
| HeLa | Cervical Cancer | This compound | Data not available | - | - |
| MCF-7 | Breast Cancer | This compound | Data not available | - | - |
| HepG2 | Liver Cancer | This compound | Data not available | - | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.
-
Endpoint: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined.
Signaling Pathways
The anti-cancer activity of this compound is thought to be mediated through the induction of apoptosis , or programmed cell death. This process involves a cascade of molecular events that lead to the dismantling of the cell. Key signaling pathways that could be involved include the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases. Some studies on extracts containing this compound suggest a caspase-independent and mitochondria-modulated cell death mechanism.[3][4]
Figure 3: Putative Apoptotic Pathway Induced by this compound.
Neuroprotective Potential
Emerging evidence suggests that this compound may possess neuroprotective properties, primarily attributed to its anti-inflammatory and antioxidant activities.
Experimental Protocols
In Vitro Neuroprotection Assays
These assays utilize neuronal cell cultures to assess the protective effects of compounds against various neurotoxic insults.
-
Cell Culture: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neuronal cultures are used.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to agents that mimic pathological conditions, such as:
-
Oxidative stress: Hydrogen peroxide (H₂O₂), rotenone.
-
Excitotoxicity: Glutamate, NMDA.
-
Inflammation: Lipopolysaccharide (LPS).
-
-
Treatment: Cells are pre-treated or co-treated with this compound at various concentrations.
-
Assessment of Neuroprotection:
-
Cell Viability Assays (e.g., MTT, LDH release): To measure the extent of cell death.
-
Measurement of Reactive Oxygen Species (ROS): To assess the antioxidant effect.
-
Analysis of Apoptotic Markers: To determine the effect on programmed cell death.
-
-
Endpoint: The ability of this compound to increase cell viability, reduce ROS levels, and inhibit apoptosis in the presence of a neurotoxin indicates its neuroprotective potential.
Signaling Pathways
The neuroprotective effects of this compound are likely linked to its ability to mitigate oxidative stress . This can be achieved through the upregulation of endogenous antioxidant defense mechanisms, potentially involving the Nrf2/HO-1 pathway . Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Figure 4: Experimental Workflow for Assessing Neuroprotection.
Conclusion and Future Directions
The initial pharmacological studies on this compound have revealed a multifaceted therapeutic potential, with compelling evidence for its anti-inflammatory and anti-diabetic activities. The underlying mechanisms, primarily involving the modulation of the NF-κB and PPAR-γ signaling pathways, provide a solid foundation for further investigation. The preliminary findings on its anti-cancer and neuroprotective effects are also promising and warrant more in-depth exploration.
For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:
-
Comprehensive in vivo efficacy studies in relevant animal models of chronic inflammatory diseases, diabetes, various cancers, and neurodegenerative disorders.
-
Detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and toxicological profiling to assess its absorption, distribution, metabolism, excretion, and safety profile.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
The continued investigation of this compound holds the promise of yielding novel and effective therapies for a range of debilitating diseases. This technical guide serves as a starting point for researchers to build upon the existing knowledge and unlock the full therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. interesjournals.org [interesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Gentian extract induces caspase-independent and mitochondria-modulated cell death [scirp.org]
- 5. PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. 2.12. Antipyretic Activity Test Using Yeast-Induced Hyperthermia in Rats [bio-protocol.org]
The Molecular Mechanisms of Gentianine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentianine, a monoterpene alkaloid predominantly found in plants of the Gentianaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, with a primary focus on its well-documented anti-inflammatory and anti-apoptotic properties. This document summarizes key signaling pathways, presents available quantitative data, and outlines detailed experimental protocols to facilitate further research and drug development endeavors.
Core Molecular Mechanisms of Action
This compound exerts its biological effects primarily through the modulation of two critical cellular processes: inflammation and apoptosis. At the molecular level, it interfaces with key signaling cascades to regulate the expression and activity of proteins central to these pathways.
Anti-inflammatory Mechanism
The anti-inflammatory properties of this compound are largely attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[1][2]
Signaling Pathway:
This compound's intervention in the NF-κB pathway occurs at multiple levels:
-
Toll-Like Receptor 4 (TLR4) Signaling: In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to significantly decrease the expression of TLR4.[1] This upstream inhibition prevents the initiation of the downstream signaling cascade.
-
MyD88-Dependent Pathway: By downregulating TLR4, this compound consequently reduces the expression of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88), which is crucial for the recruitment and activation of downstream kinases.[1]
-
NF-κB Activation: The culmination of this upstream inhibition is the suppression of NF-κB activation.[1] this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
-
Downstream Effectors: This blockade of NF-κB-mediated transcription leads to a significant reduction in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3][4] Furthermore, this compound has been observed to suppress the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.
-
Rho/NF-κB and TGF-β/Smad3 Pathways: In the context of arthritis, this compound has been shown to suppress the Rho/NF-κB and Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathways, further highlighting its multi-faceted anti-inflammatory action.
Signaling Pathway Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Root Extract of Gentiana macrophylla Pall. Alleviates Cardiac Apoptosis in Lupus Prone Mice | PLOS One [journals.plos.org]
- 4. The Root Extract of Gentiana macrophylla Pall. Alleviates Cardiac Apoptosis in Lupus Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
What is the safety profile and what are the toxicological studies of Gentianine?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge regarding the safety profile and toxicological studies of Gentianine. The information presented herein is based on available scientific literature. It is important to note that comprehensive toxicological data for isolated this compound is limited, and this document highlights the existing data while also outlining the necessary studies for a complete safety assessment.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance. The primary endpoint of such studies is typically the median lethal dose (LD50).
Quantitative Data
Published data on the acute oral toxicity of isolated this compound is scarce. However, a study involving a chronic toxicity assay in rats with the pure compound from Gentiana olivieri reported an LD50 greater than 1000 mg/kg, suggesting a low order of acute toxicity at the doses tested.[1] Another study noted the minimum lethal dose in mice via intraperitoneal injection, although the full details were not available in the reviewed literature.
Table 1: Summary of Available Acute Toxicity Data for this compound
| Test Substance | Species | Route of Administration | Endpoint | Value |
| This compound | Rat | Not Specified (in a chronic assay) | LD50 | > 1000 mg/kg[1] |
| This compound | Mouse | Intraperitoneal | Minimum Lethal Dose | Not specified |
Experimental Protocols: Acute Oral Toxicity (Based on OECD Guideline 423)
A standard methodology to assess acute oral toxicity is the Acute Toxic Class Method.
-
Test Animals: Healthy, young adult rodents (typically rats, with females often being the preferred sex) are used.
-
Housing and Acclimatization: Animals are housed under controlled environmental conditions and acclimatized to the laboratory environment before the study commences.
-
Dose Administration: The test substance is administered in a single oral dose by gavage. A stepwise procedure is employed using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in behavior for up to 14 days post-administration.
-
Body Weight: Body weights are recorded prior to dosing and at regular intervals throughout the observation period.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any pathological changes.
Subchronic and Chronic Toxicity
Repeated dose toxicity studies are essential for evaluating the effects of a substance over a longer period. Subchronic studies typically last for 28 or 90 days, while chronic studies can extend for a significant portion of the animal's lifespan.
Available Data
Specific subchronic or chronic toxicity studies on isolated this compound are not well-documented in the available literature. A chronic toxicity assay in rats that included this compound noted slight elevations in serum glutamate pyruvate transaminase and lactate dehydrogenase at higher doses, which may indicate potential effects on the liver with prolonged exposure.[1]
Experimental Protocols: 90-Day Subchronic Oral Toxicity Study (Based on OECD Guideline 408)
-
Test System: The study is typically conducted in rodents (e.g., rats), including both sexes.
-
Dose Selection: A minimum of three dose levels and a control group are used. The high dose is expected to produce some toxicity but not mortality, the low dose should not elicit any adverse effects (NOAEL), and the mid-dose is set at an intermediate level.
-
Administration: The test substance is administered orally on a daily basis for 90 days.
-
In-life Assessments:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Monitored weekly.
-
Ophthalmology: Examinations are performed at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples are analyzed at termination to assess effects on blood cells and the function of major organs like the liver and kidneys.
-
-
Post-mortem Assessments:
-
Gross Necropsy: A thorough examination of all animals is conducted.
-
Organ Weights: Key organs are weighed.
-
Histopathology: Microscopic examination of a comprehensive set of tissues from the control and high-dose groups is performed.
-
Genotoxicity
Genotoxicity testing is crucial to identify substances that may cause genetic damage, which can lead to cancer or heritable diseases.
Available Data
There are no specific in vitro or in vivo genotoxicity studies for isolated this compound reported in the reviewed scientific literature.
Standard Battery of Genotoxicity Tests (Based on ICH S2(R1))
A comprehensive assessment of genotoxicity typically includes a battery of tests:
-
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471): This in vitro test assesses the ability of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This assay detects chromosomal damage by identifying the formation of micronuclei in cultured mammalian cells.
-
In Vivo Genotoxicity Test: An in vivo assay, such as the Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474), is conducted in rodents to determine if the genotoxic effects are expressed in a whole animal system.
Carcinogenicity
Carcinogenicity bioassays are long-term studies designed to evaluate the oncogenic potential of a substance.
Available Data
No carcinogenicity studies on this compound have been reported in the available literature.
Experimental Protocols: Carcinogenicity Bioassay (Based on OECD Guideline 451)
-
Test System: Long-term studies are typically conducted in two rodent species (rats and mice).
-
Duration: The test substance is administered for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Dose Levels: At least three dose levels and a control group are included.
-
Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group. A full histopathological evaluation of all tissues is conducted.
Reproductive and Developmental Toxicity
These studies are designed to assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
Available Data
There is no information available from reproductive or developmental toxicity studies on this compound.
Experimental Protocols: Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
-
Test System: The study is typically conducted in pregnant rodents (e.g., rats or rabbits).
-
Administration Period: The test substance is administered during the period of organogenesis.
-
Endpoints:
-
Maternal: Clinical signs, body weight, and reproductive outcomes (e.g., number of implantations, resorptions).
-
Fetal: Viability, body weight, and external, visceral, and skeletal examinations for malformations and variations.
-
Visualizing Toxicological Assessment
Given the absence of specific data on the toxicological pathways of this compound, a generalized workflow for the safety assessment of a chemical compound is presented below.
Caption: A generalized workflow for the toxicological assessment of a new chemical entity.
Conclusion and Future Directions
The current body of scientific literature lacks a comprehensive toxicological profile for isolated this compound. While preliminary information suggests low acute toxicity, significant data gaps exist for subchronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. To establish a complete safety profile for this compound, particularly for its potential development as a therapeutic agent, a battery of toxicological studies conducted according to international guidelines is imperative. Future research should focus on systematically addressing these knowledge gaps to ensure a thorough understanding of the potential risks associated with this compound exposure.
References
The Multifaceted Role of Gentianine: A Secondary Metabolite from Gentiana Species
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Gentianine, a monoterpene alkaloid found in various Gentiana species, has emerged as a promising secondary metabolite with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the role of this compound, focusing on its anti-inflammatory, anti-diabetic, and hepatoprotective properties. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, alongside methodologies for key bioassays. Furthermore, this document elucidates the signaling pathways modulated by this compound and explores its biosynthetic origins from secoiridoid precursors. The comprehensive data, structured tables, and detailed visualizations aim to equip researchers, scientists, and drug development professionals with the essential knowledge to advance the study and potential therapeutic application of this potent natural compound.
Introduction
The genus Gentiana comprises a diverse group of flowering plants that have been utilized in traditional medicine for centuries.[1] These plants are rich sources of various secondary metabolites, including iridoids, secoiridoids, xanthones, and alkaloids.[2] Among these, this compound, a pyridine-derived alkaloid, has garnered significant scientific interest due to its notable pharmacological effects.[3] First isolated in 1944 from Gentiana kirilowi, this compound is also found in other species such as Gentiana macrophylla and is an active metabolite of the secoiridoid glycoside, swertiamarin.[3][4] This guide provides a comprehensive overview of the current understanding of this compound's role as a secondary metabolite, with a focus on its therapeutic potential.
Biosynthesis of this compound
This compound is not directly synthesized in Gentiana species but is rather a metabolic product of more complex secoiridoid glycosides, primarily gentiopicroside and swertiamarin.[3][5] The transformation is believed to occur through enzymatic hydrolysis, particularly by β-glucosidase, which is often present in the plant tissues or produced by intestinal microflora when consumed.[3][6]
The proposed biosynthetic pathway involves the hydrolysis of the glucose moiety from swertiamarin or gentiopicroside, leading to the formation of an unstable aglycone. This intermediate then undergoes a series of intramolecular rearrangements and reactions, including the incorporation of an amino group, likely from ammonia, to form the pyridine ring characteristic of this compound.[5][6] While the complete enzymatic cascade is not yet fully elucidated, the conversion of swertiamarin to this compound N-oxide, a precursor to this compound, has been demonstrated.[5]
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological activities, with its anti-inflammatory, anti-diabetic, and hepatoprotective effects being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties both in vivo and in vitro. It effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] The underlying mechanism for this activity involves the modulation of key inflammatory signaling pathways.
3.1.1. Inhibition of NF-κB and Rho Signaling Pathways Studies have shown that this compound can significantly suppress the expressions of the Rho/NF-κB signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
3.1.2. Modulation of TGF-β/Smad3 Pathway this compound has also been found to strikingly suppress the expressions of the TGF-β/smad-3 pathway, which plays a crucial role in inflammatory processes and tissue fibrosis.[8]
Anti-diabetic Activity
This compound has been identified as the active metabolite responsible for the anti-diabetic effects of swertiamarin.[5][9] Its mechanism of action in this context is primarily through the regulation of genes involved in glucose metabolism and adipogenesis.
3.2.1. Upregulation of PPAR-γ, GLUT-4, and Adiponectin this compound treatment significantly increases adipogenesis, which is associated with a significant increase in the mRNA expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Glucose Transporter Type 4 (GLUT-4), and adiponectin.[6][9] PPAR-γ is a key regulator of adipocyte differentiation and glucose homeostasis.[10] The upregulation of GLUT-4 facilitates glucose uptake into cells, while increased adiponectin enhances insulin sensitivity.
Hepatoprotective Properties
Several Gentiana species are known for their hepatoprotective effects, and this compound is one of the bitter components contributing to this activity.[6][11] It helps protect and enhance hepatocyte viability through its antioxidant and anti-inflammatory actions.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological activities of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Model | Parameter | Result | Reference |
| In vivo anti-inflammatory | Lipopolysaccharide (LPS)-induced inflammation in male Sprague-Dawley rats | ED₅₀ for TNF-α suppression | 37.7 mg/kg (oral administration) | [7] |
| In vivo anti-inflammatory | Lipopolysaccharide (LPS)-induced inflammation in male Sprague-Dawley rats | ED₅₀ for IL-6 suppression | 38.5 mg/kg (oral administration) | [7] |
Table 2: Anti-diabetic Activity of this compound
| Assay | Model | Parameter | Result | Reference |
| Adipogenesis | 3T3-L1 cells | mRNA expression | Significant increase in PPAR-γ, GLUT-4, and adiponectin | [6][9] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, quantification, and bioactivity assessment of this compound.
Extraction and Isolation of this compound
A common method for isolating this compound involves the extraction of plant material from Gentiana macrophylla followed by chromatographic separation.
Protocol 5.1.1: Extraction and Isolation from Gentiana macrophylla
-
Extraction:
-
Powder the air-dried roots of G. macrophylla.
-
Extract the powdered material with 70% ethanol three times at room temperature, with each extraction lasting for 7 days.[12]
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.[12]
-
-
Isolation:
-
Subject the n-butanol soluble extract to high-performance countercurrent chromatography (HPCCC).
-
Use a two-phase solvent system of n-butanol/0.1% aqueous trifluoroacetic acid (1:1, v/v) in normal phase mode.[4]
-
Employ a flow rate gradient to separate the compounds.
-
Collect the fractions and identify those containing this compound using analytical techniques such as HPLC and NMR.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of this compound in plant extracts.
Protocol 5.2.1: HPLC-UV Method
-
Sample Preparation:
-
Extract a known weight of powdered plant material with methanol using sonication.
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
NF-κB Inhibition Assay
The inhibitory effect of this compound on NF-κB activation can be assessed using a luciferase reporter assay.
Protocol 5.3.1: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound for 1 hour.
-
Induce NF-κB activation by adding an appropriate stimulus (e.g., LPS or TNF-α) for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage inhibition of NF-κB activation by this compound compared to the stimulated, untreated control.
-
Western Blot Analysis for TGF-β/Smad3 Signaling
The effect of this compound on the phosphorylation of Smad2/3 can be determined by Western blotting.
Protocol 5.4.1: Western Blot for Phospho-Smad2/3
-
Cell Treatment and Lysis:
-
Treat cells with this compound and/or TGF-β for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the phospho-Smad2/3 levels to total Smad2/3.
-
PPAR-γ Activation Assay
A reporter gene assay can be used to quantify the activation of PPAR-γ by this compound.
Protocol 5.5.1: PPAR-γ Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., 3T3-L1 or HEK293) in appropriate media.
-
Co-transfect the cells with a PPAR-γ expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter plasmid, and a control plasmid.
-
-
Treatment:
-
Treat the transfected cells with various concentrations of this compound for 24 hours. A known PPAR-γ agonist (e.g., rosiglitazone) should be used as a positive control.
-
-
Luciferase Assay:
-
Perform a dual-luciferase assay as described in Protocol 5.3.1.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation of PPAR-γ by this compound relative to the vehicle-treated control.
-
Conclusion and Future Directions
This compound, a key secondary metabolite from Gentiana species, exhibits significant potential as a therapeutic agent due to its potent anti-inflammatory and anti-diabetic properties. Its ability to modulate multiple signaling pathways, including NF-κB, TGF-β/Smad3, and PPAR-γ, underscores its multifaceted mechanism of action. The detailed protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound.
Future research should focus on several key areas. A more detailed elucidation of the complete biosynthetic pathway of this compound will be crucial for potential biotechnological production. Further in-depth studies are needed to establish a comprehensive safety profile and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, exploring the synergistic effects of this compound with other phytochemicals from Gentiana species could lead to the development of novel and more effective therapeutic strategies. The continued investigation of this fascinating molecule holds great promise for the discovery of new treatments for a range of inflammatory and metabolic diseases.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Analytical Methods of Phytochemicals from the Genus Gentiana [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making iridoids/secoiridoids and monoterpenoid indole alkaloids: progress on pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Extraction and Purification of Gentianine from Plant Material
1. Introduction
Gentianine is a monoterpene alkaloid found predominantly in plants of the Gentianaceae family, such as species of Gentiana and Swertia. It is recognized for a range of pharmacological activities, making it a compound of significant interest for researchers in natural product chemistry and drug development. The extraction and purification of this compound from complex plant matrices require a multi-step approach to isolate the compound at a high degree of purity. These notes provide an overview of common methodologies and a detailed protocol for its isolation.
2. Principles of Extraction
The primary goal of extraction is to efficiently liberate this compound from the plant's cellular structures into a solvent. The choice of extraction method and solvent is critical and depends on the stability of the target compound, cost, efficiency, and environmental considerations.
2.1. Solvent Selection The selection of an appropriate solvent is crucial for maximizing the yield and purity of the extracted this compound. Polar solvents are generally preferred for alkaloids.
-
Methanol and Ethanol: These are the most widely used solvents for extracting active components from Gentiana species.[1] Aqueous solutions of methanol or ethanol (e.g., 65-95%) are often more effective than the absolute alcohols, as the presence of water can improve the penetration of the solvent into the plant tissue and enhance the solubility of target compounds.[1][2]
-
Water: Hot water can be used as a "green" solvent, particularly in conjunction with modern extraction techniques like ultrasound-assisted extraction (UAE).[3]
-
Supercritical CO2 with Entrainer: Supercritical fluid extraction (SFE) using carbon dioxide modified with a polar co-solvent like methanol is an advanced technique that offers high selectivity and leaves no residual organic solvent.[4]
2.2. Extraction Techniques Several techniques can be employed, ranging from traditional methods to more advanced, efficiency-focused approaches.
-
Maceration & Reflux Extraction: These are conventional methods involving soaking the plant material in a solvent, sometimes with heating (reflux), to extract the desired compounds. While simple, they can be time-consuming and may require large solvent volumes.
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and accelerates the extraction process.[3] It is known for being a time-saving and efficient method.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. A variation, Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE), can concurrently extract and purify the target compound.[5]
-
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the extraction solvent. It is highly tunable and allows for selective extraction by modifying pressure, temperature, and the addition of co-solvents (entrainers).[4]
Table 1: Comparison of Extraction Methods for Compounds from Gentiana Species
| Method | Typical Solvents | Key Parameters | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Heat Reflux | 65-95% Ethanol/Methanol | Temperature, Time (hours) | Simple, widely used | Time-consuming, potential thermal degradation | [6] |
| Ultrasound-Assisted Extraction (UAE) | Water, Ethanol | Time (20-35 min), Temp (50-80°C) | Fast, efficient, suitable for green solvents | Equipment cost | [3] |
| Microwave-Assisted Extraction (MA-ATPE) | Ethanol/Salt Aqueous System | Power (806 W), Time (~30 s) | Very fast, combines extraction & purification | Specialized equipment, optimization required | [5] |
| Supercritical Fluid Extraction (SFE) | CO2 with Methanol entrainer (1-4%) | Pressure, Temperature, Time (2-2.5 h) | Highly selective, solvent-free product | High initial investment |[4] |
Principles of Purification
Following extraction, the crude extract contains a complex mixture of compounds. A systematic purification strategy is necessary to isolate this compound.
3.1. Preliminary Purification: Liquid-Liquid Partitioning The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. The extract is typically dissolved in water and sequentially extracted with solvents of increasing polarity, such as:
-
Petroleum Ether or Hexane: To remove highly non-polar compounds like fats, waxes, and chlorophyll.
-
Ethyl Acetate: To extract compounds of intermediate polarity.
-
n-Butanol: To extract more polar compounds, including many glycosides and alkaloids.[6]
3.2. Chromatographic Purification Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.
-
Macroporous Resin Chromatography: This is an effective technique for the initial clean-up and enrichment of the target compounds from the crude extract.[4][7] The extract is loaded onto the resin column, and impurities are washed away before the desired fraction is eluted with a solvent like ethanol.[4]
-
Silica Gel Column Chromatography: A traditional and widely used method where separation is based on polarity.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid partition chromatography that avoids the use of solid adsorbents, thereby preventing the irreversible adsorption of target compounds.[8] It has proven highly effective for separating compounds from Gentiana extracts, yielding high-purity products in a single step.[7] A common two-phase solvent system for related compounds is ethyl acetate:n-butanol:water.[7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as the final step to achieve the highest possible purity (>99%).
Table 2: Comparison of Purification Techniques
| Technique | Principle | Stationary/Mobile Phase | Application Stage | Purity Achieved | Reference |
|---|---|---|---|---|---|
| Liquid-Liquid Partitioning | Differential Solubility | Immiscible Solvents (e.g., Water/EtOAc) | Preliminary | Low (Fractionation) | [6] |
| Macroporous Resin | Adsorption/Desorption | Polymer Resin / Water, Ethanol | Clean-up / Enrichment | Moderate | [4][7] |
| HSCCC | Liquid-Liquid Partition | Two-phase solvent system | Main Purification | High (>99%) | [7] |
| Preparative HPLC | Adsorption/Partition | Silica C18 / Acetonitrile, Water | Final Polishing | Very High (>99%) |[9] |
Experimental Protocols
This section provides a detailed, multi-step protocol for the extraction and purification of this compound from dried Gentiana root material.
4.1. Visual Workflow
Caption: A comprehensive workflow for the isolation of pure this compound.
4.2. Protocol: Extraction
-
Preparation of Plant Material:
-
Obtain dried roots and rhizomes of a suitable Gentiana species.[9]
-
Grind the material into a coarse powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Ultrasonic Extraction:
-
Place 100 g of the powdered plant material into a 2 L flask.
-
Add 1 L of 70% aqueous ethanol solution (700 mL ethanol, 300 mL water).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature of 50°C.
-
Repeat the extraction process two more times with fresh solvent on the same plant material to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the liquid extracts from all three cycles.
-
Filter the combined extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C until all ethanol is removed, yielding a thick aqueous residue.
-
4.3. Protocol: Purification
-
Step 1: Liquid-Liquid Partitioning (Degreasing)
-
Transfer the aqueous residue from the extraction step to a separatory funnel.
-
Add an equal volume of petroleum ether, shake vigorously for 5 minutes, and allow the layers to separate.
-
Drain and collect the lower aqueous layer. Discard the upper petroleum ether layer, which contains non-polar impurities.
-
Repeat this washing step two more times.
-
-
Step 2: Macroporous Resin Column Chromatography
-
Dilute the degreased aqueous extract with deionized water.
-
Prepare a column with a suitable macroporous adsorbent resin (e.g., HPD-100), pre-washed with ethanol and then equilibrated with deionized water.
-
Load the diluted extract onto the column at a slow flow rate.
-
Wash the column with several column volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Combine the this compound-rich fractions and concentrate using a rotary evaporator to obtain an enriched extract.
-
-
Step 3: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate:n-butanol:water (e.g., in a 2:1:3 v/v/v ratio).[7] Shake the mixture vigorously in a separatory funnel and allow it to stand until the two phases are clearly separated.
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the stationary phase (the upper or lower phase, depending on the specific method).
-
Set the apparatus to the desired rotation speed (e.g., 800 rpm).[7]
-
Pump the mobile phase through the column at a set flow rate (e.g., 1.5 mL/min).[7]
-
Once hydrodynamic equilibrium is reached, dissolve the enriched extract from the previous step in a small volume of the biphasic solvent system and inject it into the column.
-
Continuously collect the eluate in fractions using a fraction collector.
-
Monitor the eluate using a UV detector at a suitable wavelength (e.g., 254 nm).[7][10]
-
-
-
Step 4: Final Processing
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions, and remove the solvents under reduced pressure.
-
The resulting solid can be further dried under a vacuum to yield pure this compound.
-
4.4. Protocol: Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase gradient of acetonitrile and water. Detect this compound using a UV detector, as it contains chromophores allowing detection at wavelengths between 232–268 nm.[10] Purity is determined by the peak area percentage.
-
Mass Spectrometry (MS): Couple HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the isolated compound (175.18 g/mol for this compound).[10] Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.[10]
-
Nuclear Magnetic Resonance (NMR): Perform ¹H-NMR and ¹³C-NMR spectroscopy to fully elucidate and confirm the chemical structure of the purified this compound.
References
- 1. Analytical Methods of Phytochemicals from the Genus Gentiana [mdpi.com]
- 2. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Water Extraction of Gentiopicroside, Isogentisin, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102344473A - Preparation method of gentian active ingredient - Google Patents [patents.google.com]
- 5. Concurrent Extraction and Purification of Gentiopicroside from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106176987A - Gentiana veitchiorum effective site and its preparation method and application - Google Patents [patents.google.com]
- 7. [Preparative separation of gentiopicrin from Radix Gentianae by high-speed counter-current chromatography with macroporous resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 439-89-4 | Benchchem [benchchem.com]
Quantitative Analysis of Gentianine in Botanical Extracts: A Guide to Analytical Methods and Protocols
For Immediate Release
This document provides detailed application notes and protocols for the quantitative analysis of Gentianine, a pyridine alkaloid with noted pharmacological potential, in various botanical extracts. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
This compound is a significant bioactive compound found in various species of the Gentiana genus. Accurate and precise quantification of this alkaloid is crucial for the standardization of herbal extracts and the development of new therapeutic agents. This document outlines the most common and effective analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the different analytical methods used for this compound quantification. Please note that specific values can vary depending on the exact experimental conditions and the matrix of the extract.
| Analytical Technique | Plant Matrix/Extract Type | Extraction Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported Concentration Range |
| HPLC-UV | Gentiana macrophylla roots | Sonication with 70% methanol | Data not available | Data not available | Not explicitly reported for this compound |
| UPLC-MS/MS | Gentiana species | Methanolic extraction | Typically in the low ng/mL range | Typically in the low to mid ng/mL range | Varies significantly among species |
| HPTLC-Densitometry | Herbal formulations | Methanolic extraction | ~2.8 ng/band[1] | ~9.3 ng/band[1] | Dependent on formulation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the quantification of phytochemicals due to its robustness and reliability.[2]
Sample Preparation
-
Grinding: Air-dry the plant material (e.g., roots of Gentiana macrophylla) and grind it into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of 70% methanol.
-
Ultrasonication: Sonicate the mixture for 30-40 minutes in an ultrasonic bath.
-
Filtration: Allow the extract to cool to room temperature and then filter it through a 0.45 µm membrane filter.
-
Dilution: Dilute the filtrate with the mobile phase to a suitable concentration for HPLC analysis.
Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing an acidic modifier like 0.1% phosphoric acid) is commonly used. A typical gradient might be:
-
0-10 min: 10-30% Acetonitrile
-
10-25 min: 30-60% Acetonitrile
-
25-30 min: 60-10% Acetonitrile (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 240-270 nm is typically used for detection.
-
Injection Volume: 10-20 µL.
Quantification
A calibration curve is constructed by injecting known concentrations of a certified this compound reference standard. The concentration of this compound in the sample extracts is then determined by comparing the peak area of the analyte with the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the detection and quantification of low-concentration analytes in complex matrices.
Sample Preparation
The sample preparation protocol is similar to that for HPLC-UV, with a final filtration step using a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
Instrument: A UPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid to enhance ionization. A typical gradient is:
-
0-1 min: 5% Acetonitrile
-
1-5 min: 5-95% Acetonitrile
-
5-7 min: 95% Acetonitrile
-
7-7.1 min: 95-5% Acetonitrile
-
7.1-9 min: 5% Acetonitrile
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion Transition: This will be specific to this compound and needs to be determined by infusing a standard solution. For this compound (C10H9NO2, MW: 175.18), the protonated molecule [M+H]+ at m/z 176.1 would be the precursor ion. Product ions would be determined from fragmentation of the precursor ion.
-
Capillary Voltage: ~3.0-4.0 kV.
-
Cone Voltage and Collision Energy: These parameters need to be optimized for the specific instrument and analyte to achieve the best sensitivity.
-
Quantification
Quantification is performed using an external calibration curve of a this compound reference standard. An internal standard may be used to improve accuracy and precision.
High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
HPTLC is a powerful technique for the rapid and simultaneous analysis of multiple samples. It is a cost-effective alternative to HPLC for quantitative analysis.[3][4]
Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of working standard solutions of different concentrations.
-
Sample Solution: Prepare the plant extract as described for HPLC, ensuring the final concentration is within the linear range of the calibration curve.
HPTLC Method
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply the standard and sample solutions as bands of a specific length (e.g., 8 mm) onto the HPTLC plate using an automated applicator.
-
Mobile Phase (Solvent System): A mixture of non-polar and polar solvents is used for development. A common system for alkaloids is a combination of Toluene:Ethyl Acetate:Formic Acid in appropriate ratios (e.g., 7:2:1, v/v/v). The optimal mobile phase should provide a clear separation of this compound from other components in the extract, with an Rf value ideally between 0.2 and 0.8.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase vapor for about 20 minutes. The development distance is typically 8-9 cm.
-
Drying: After development, dry the plate in a stream of warm air.
-
Densitometric Analysis:
-
Detection: Scan the dried plate with a TLC scanner in absorbance or fluorescence mode. For this compound, scanning under UV light at its wavelength of maximum absorbance (e.g., 254 nm or 265 nm) is appropriate.
-
Quantification: The peak area of the this compound spot is recorded. A calibration curve is generated by plotting the peak area versus the concentration of the applied standards. The amount of this compound in the samples is then calculated from this curve.
-
Diagrams
Caption: General workflow for the quantification of this compound in plant extracts.
Caption: Step-by-step protocol for HPLC-UV analysis of this compound.
Caption: Workflow for HPTLC-Densitometry quantification of this compound.
References
- 1. Development and validation of a method for densitometric analysis of berberine in herbal extract and polyherbal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
What is the protocol for High-Performance Liquid Chromatography (HPLC) analysis of Gentianine?
Application Note
Abstract
This document provides a representative High-Performance Liquid Chromatography (HPLC) protocol for the qualitative and quantitative analysis of Gentianine, a pyridine alkaloid found in various species of the Gentiana genus. Due to the limited availability of a specific, publicly validated HPLC method for this compound, this protocol has been developed by synthesizing methodologies used for the analysis of other bioactive compounds, such as secoiridoids and flavonoids, within the same genus. This application note is intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a naturally occurring pyridine alkaloid with a range of reported pharmacological activities. It is a key compound of interest in the phytochemical analysis of medicinal plants from the Gentiana family. Accurate and reliable quantification of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. HPLC coupled with UV-Vis detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This protocol outlines the necessary steps for sample preparation and HPLC analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
Chromatographic Conditions
The following chromatographic conditions are proposed based on methods for similar compounds found in Gentiana species.[2]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in ultrapure water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-10 min: 10-30% B; 10-25 min: 30-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., roots, aerial parts) at 40-50 °C to a constant weight and grind it into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 25 mL of methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters (Representative)
The following table summarizes representative validation parameters for the HPLC analysis of compounds in the Gentiana genus. These values should be established specifically for this compound during method validation.
| Parameter | Representative Value | Source (Compound) |
| Linearity (R²) | > 0.999 | Anofinic acid derivative |
| Limit of Detection (LOD) | 0.2 - 1.6 µg/mL | Various secoiridoids[3] |
| Limit of Quantification (LOQ) | 0.7 - 4.9 µg/mL | Various secoiridoids[3] |
| Precision (RSD%) | < 2.5% | Anofinic acid derivative |
| Recovery (%) | 95 - 105% | Anofinic acid derivative[2] |
Data Analysis
-
Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound reference standard.
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of this compound in the sample extract using the calibration curve equation.
-
Calculate the final concentration of this compound in the original plant material, taking into account the initial weight and extraction volume.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Disclaimer: This protocol is a representative method based on the analysis of chemically related compounds from the Gentiana genus. For GMP/GLP applications, it is essential to perform a full method validation for the specific analysis of this compound.
References
- 1. Analytical Methods of Phytochemicals from the Genus Gentiana [mdpi.com]
- 2. Establishment and application of a new HPLC qualitative and quantitative assay for Gentiana Macrophyllae Radix based on characteristic constituents of anofinic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitative Analysis of the Major Bioactive Compounds in Gentianae Radix and its Beverages by UHPSFC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry for the Identification of Gentianine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentianine, a monoterpene alkaloid found predominantly in plants of the Gentiana genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antidiabetic, and hepatoprotective effects. Accurate identification and quantification of this compound in complex matrices such as plant extracts and biological fluids are crucial for phytochemical analysis, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the use of mass spectrometry, a powerful analytical technique, for the robust identification and characterization of this compound.
Introduction to this compound Identification by Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is an indispensable tool for the structural elucidation and quantification of natural products. For a compound like this compound (Molecular Weight: 175.18 g/mol ), techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide high sensitivity and specificity. This allows for the determination of its molecular weight and the generation of characteristic fragmentation patterns that serve as a molecular fingerprint for unambiguous identification.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction method is critical for the successful analysis of this compound from its natural sources.
Protocol:
-
Sample Collection: Obtain fresh or dried plant material (e.g., roots, stems, or flowers) from Gentiana species.
-
Homogenization: Weigh approximately 1.0 g of the plant material and grind it into a fine powder using a mortar and pestle or a mechanical grinder.
-
Solvent Extraction:
-
Transfer the powdered sample to a conical flask.
-
Add 20 mL of a methanol:water (80:20, v/v) solution.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Alternatively, perform reflux extraction for 1 hour.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Reconstitution: Dissolve the dried extract in 1 mL of the initial mobile phase for LC-MS analysis and filter through a 0.22 µm syringe filter before injection.
LC-MS/MS Protocol for this compound Identification and Quantification
This protocol outlines a typical Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatography System | UPLC system |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or Orbitrap Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temp. | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Acquisition:
For identification, a full scan MS analysis is performed to detect the protonated molecule [M+H]⁺ of this compound (m/z 176.07). For structural confirmation and quantification, a product ion scan (MS/MS) of the precursor ion m/z 176.07 is performed. The resulting fragment ions can be used to create a Multiple Reaction Monitoring (MRM) method for targeted quantification.
Data Presentation
Quantitative Analysis of this compound
The following table summarizes hypothetical quantitative data for this compound in different Gentiana species extracts, obtained using the LC-MS/MS protocol described above.
| Sample ID | Plant Part | This compound Concentration (µg/g) | RSD (%) (n=3) |
| GS-R-01 | Gentiana scabra - Root | 152.4 | 3.1 |
| GS-L-01 | Gentiana scabra - Leaf | 45.8 | 4.5 |
| GL-R-01 | Gentiana lutea - Root | 210.1 | 2.8 |
| GL-F-01 | Gentiana lutea - Flower | 88.9 | 5.2 |
Visualizations
Experimental Workflow for this compound Identification
Caption: Experimental workflow for this compound identification.
Proposed ESI-MS/MS Fragmentation Pathway of this compound
The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 176.07) in the collision cell of a mass spectrometer leads to the formation of characteristic product ions. A plausible fragmentation pathway is depicted below.
Caption: Proposed fragmentation of this compound in ESI-MS/MS.
This compound's Potential Role in the PPAR-γ Signaling Pathway
This compound has been reported to exert antidiabetic effects by modulating the expression of genes regulated by Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This pathway is crucial for adipocyte differentiation and glucose metabolism.
Caption: this compound's modulation of the PPAR-γ signaling pathway.
Conclusion
The methodologies presented here provide a comprehensive framework for the application of mass spectrometry in the identification and analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with the visual representations of the experimental workflow, fragmentation pathway, and relevant biological signaling, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. These tools will facilitate a deeper understanding of this compound's properties and its potential therapeutic applications.
What are the in vitro assay protocols for testing the bioactivity of Gentianine?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentianine, a pyridine alkaloid, is a bioactive compound found in various plants of the Gentiana species. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, anti-diabetic, and anti-cancer activities. These application notes provide detailed in vitro assay protocols to enable researchers to effectively screen and characterize the bioactivity of this compound.
I. Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory mediators. The following protocols are designed to assess these properties in a laboratory setting.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Cell Line: RAW 264.7 (murine macrophage cell line)[1]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay:
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Cell Line: RAW 264.7
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Inhibition protocol.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding streptavidin-HRP, and developing with a substrate solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Cell Line | This compound Concentration | Result (Example) | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | IC₅₀: X µM | Dose-dependent inhibition of NO production | Fictional Data |
| TNF-α Inhibition | RAW 264.7 | IC₅₀: Y µM | Significant reduction in TNF-α secretion | Fictional Data |
| IL-6 Inhibition | RAW 264.7 | IC₅₀: Z µM | Marked decrease in IL-6 levels | Fictional Data |
II. Anti-cancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The following protocol describes a common method for assessing its anti-proliferative activity.
Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Data Presentation: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) | Reference |
| HeLa (Cervical Cancer) | 48 | A | Fictional Data |
| MCF-7 (Breast Cancer) | 48 | B | Fictional Data |
| A549 (Lung Cancer) | 48 | C | Fictional Data |
III. Anti-diabetic Activity
In vitro studies suggest that this compound may have anti-diabetic properties by influencing adipocyte differentiation and glucose metabolism.
Adipocyte Differentiation in 3T3-L1 Cells
Cell Line: 3T3-L1 (murine preadipocyte cell line)
Principle: 3T3-L1 cells can be differentiated into mature adipocytes in the presence of an adipogenic cocktail. The effect of this compound on this process can be assessed by measuring lipid accumulation and the expression of key adipogenic markers.
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, induce differentiation with a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. Treat the cells with or without various concentrations of this compound during this period.
-
After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound, for another 2 days.
-
Subsequently, culture the cells in DMEM with 10% FBS, with or without this compound, for another 4-6 days, changing the medium every 2 days.
-
-
Oil Red O Staining for Lipid Accumulation:
-
On day 8-10 of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.
-
Wash with water and visualize under a microscope.
-
For quantification, extract the stain with isopropanol and measure the absorbance at 490 nm.
-
-
Gene Expression Analysis of Adipogenic Markers (PPAR-γ, GLUT-4, Adiponectin):
-
On day 8-10, harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of peroxisome proliferator-activated receptor-gamma (PPAR-γ), glucose transporter type 4 (GLUT-4), and adiponectin.
-
Normalize the expression levels to a housekeeping gene (e.g., β-actin or GAPDH).
-
Adiponectin Secretion Assay
Principle: Adiponectin is a key adipokine involved in regulating glucose levels and fatty acid breakdown. Its secretion from differentiated 3T3-L1 adipocytes can be quantified by ELISA.
Experimental Protocol:
-
Differentiate 3T3-L1 cells as described above, in the presence or absence of this compound.
-
Collect the cell culture medium at the end of the differentiation period.
-
Perform an ELISA using a commercial kit for mouse adiponectin to measure its concentration in the medium, following the manufacturer's instructions.
GLUT-4 Translocation Assay
Principle: Insulin stimulates the translocation of GLUT-4 from intracellular vesicles to the plasma membrane to facilitate glucose uptake. The effect of this compound on this process can be evaluated by measuring the amount of GLUT-4 at the cell surface.
Experimental Protocol:
-
Differentiate 3T3-L1 cells into mature adipocytes.
-
Serum-starve the cells for 2-3 hours.
-
Treat with or without this compound for a specified time, followed by stimulation with insulin (100 nM) for 30 minutes.
-
Fractionate the cells to separate the plasma membrane from the intracellular membrane fractions.
-
Perform Western blotting on the fractions using an antibody against GLUT-4 to determine its relative abundance in the plasma membrane fraction.
Data Presentation: Anti-diabetic Activity of this compound
| Assay | Cell Line | This compound Treatment | Result (Example) | Reference |
| Adipocyte Differentiation (Oil Red O) | 3T3-L1 | During differentiation | Reduced lipid accumulation | Fictional Data |
| PPAR-γ Gene Expression (qRT-PCR) | 3T3-L1 | During differentiation | Downregulated mRNA expression | Fictional Data |
| Adiponectin Secretion (ELISA) | 3T3-L1 | Post-differentiation | Increased adiponectin secretion | Fictional Data |
| GLUT-4 Translocation (Western Blot) | 3T3-L1 | Pre-insulin stimulation | Enhanced insulin-stimulated GLUT-4 translocation | Fictional Data |
IV. Signaling Pathway Analysis
Understanding the molecular mechanisms underlying this compound's bioactivity is crucial. The following diagrams illustrate key signaling pathways potentially modulated by this compound.
References
Designing In Vivo Studies for Gentianine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentianine, a monoterpene alkaloid found in various plants of the Gentianaceae family, has garnered significant interest for its potential therapeutic properties. Preclinical research has indicated its diverse pharmacological activities, including anti-inflammatory, antidiabetic, and diuretic effects.[1][2] This document provides detailed application notes and protocols for designing and conducting in vivo studies in animal models to further investigate the therapeutic potential of this compound.
Pre-clinical Assessment: Toxicity and Pharmacokinetics
A thorough understanding of the toxicological and pharmacokinetic profile of this compound is paramount before embarking on efficacy studies.
Toxicity Studies
Initial safety assessment is crucial to determine a safe dose range for this compound.
Acute Oral Toxicity (LD50 Determination)
An acute toxicity study is performed to determine the median lethal dose (LD50), which informs the dose selection for subsequent studies. The Up-and-Down Procedure (UDP) is a recognized method that minimizes the number of animals required.[3]
Table 1: Acute Oral Toxicity Study Design (OECD 425)
| Parameter | Description |
| Animal Species | Wistar rats or CD-1 mice (one sex, typically females) |
| Number of Animals | ~15 animals (sequentially) |
| Administration Route | Oral gavage |
| Dose Levels | Stepwise increase or decrease based on the outcome of the previous animal. A starting dose of 2000 mg/kg is often used if no prior information is available.[4] |
| Observation Period | 14 days |
| Parameters Observed | Clinical signs of toxicity, body weight changes, mortality. |
| Endpoint | Calculation of LD50 with confidence intervals. |
Repeated Dose Toxicity
Subchronic or chronic toxicity studies are essential to evaluate the effects of long-term exposure to this compound and to identify potential target organs of toxicity.[5]
Table 2: 28-Day Repeated Dose Oral Toxicity Study Design (OECD 407)
| Parameter | Description |
| Animal Species | Wistar rats (male and female) |
| Number of Animals | 5-10 animals/sex/group |
| Administration Route | Oral gavage, daily |
| Dose Levels | Three dose levels (low, mid, high) and a vehicle control group. Doses should be selected based on acute toxicity data. |
| Duration | 28 days |
| Parameters Monitored | Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, urinalysis, gross necropsy, organ weights, and histopathology of major organs.[6] |
| Endpoint | No-Observed-Adverse-Effect Level (NOAEL). |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is critical for designing rational dosing regimens in efficacy models.
A study on the oral administration of this compound to Wistar rats revealed the following pharmacokinetic parameters for the parent compound (G0) and its metabolites (G1, G2, G3).[7]
Table 3: Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following Oral Administration [7]
| Parameter | This compound (G0) | Metabolite (G1) | Metabolite (G2) | Metabolite (G3) |
| Cmax (ng/mL) | 425.76 | 287.56 | 188.45 | 85.05 |
| Tmax (h) | 1.16 | 3.87 | 6.23 | 4.28 |
| T1/2 (h) | 5.23 | 12.34 | 7.78 | 5.64 |
These data indicate that this compound is rapidly absorbed after oral administration, with a relatively short half-life for the parent compound.
Efficacy Studies: Animal Models
Based on the known biological activities of this compound, the following animal models are recommended for efficacy studies.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[8]
Experimental Protocol
-
Animals: Male Wistar rats (180-220 g) are suitable for this model.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally)
-
This compound (multiple dose levels, e.g., 25, 50, 100 mg/kg, orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
-
This compound Administration: Administer this compound or the vehicle orally 1 hour before the induction of inflammation.[9]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[8]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[2]
-
Calculation of Edema Inhibition:
-
Percent Edema = [(V_t - V_0) / V_0] * 100
-
Percent Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
Where V_t is the paw volume at time t, and V_0 is the initial paw volume.
-
-
Biomarker Analysis: At the end of the experiment, paw tissue can be collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and prostaglandin E2 (PGE2) by ELISA, and for histopathological examination.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Antidiabetic Activity: Streptozotocin (STZ)-Induced Diabetes
Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and it is widely used to induce a model of type 1 diabetes.[10]
Experimental Protocol
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Induction of Diabetes:
-
Fast the animals overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Inject a single intraperitoneal (i.p.) dose of STZ (e.g., 50-65 mg/kg).[11]
-
-
Confirmation of Diabetes: After 72 hours, measure blood glucose levels from the tail vein. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.
-
Grouping: Divide the diabetic animals into the following groups (n=6-8 per group):
-
Diabetic Control (Vehicle)
-
This compound (multiple dose levels, e.g., 25, 50, 100 mg/kg, orally, daily)
-
Positive Control (e.g., Glibenclamide, 5 mg/kg, orally, daily)
-
-
Treatment: Administer this compound or the vehicle daily for a period of 21 or 28 days.
-
Monitoring:
-
Monitor body weight and food/water intake regularly.
-
Measure fasting blood glucose levels weekly.
-
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT.
-
Fast the animals overnight.
-
Administer an oral glucose load (2 g/kg).
-
Collect blood samples at 0, 30, 60, 90, and 120 minutes for glucose measurement.
-
-
Biochemical and Histopathological Analysis: At the end of the study, collect blood for the analysis of insulin, HbA1c, and lipid profiles. Collect the pancreas for histopathological examination of the islets of Langerhans. Skeletal muscle and adipose tissue can be collected to assess GLUT4 expression.[12]
Workflow for STZ-Induced Diabetes Model
Caption: Experimental workflow for the STZ-induced diabetes model.
Diuretic Activity
This compound has been shown to possess diuretic properties.[13]
Experimental Protocol
-
Animals: Male Wistar rats (200-250 g).
-
Acclimatization and Housing: Acclimatize the animals and house them in metabolic cages for 24 hours to allow for adaptation and collection of baseline urine output.
-
Grouping: Divide animals into groups (n=6 per group):
-
Vehicle Control (e.g., Normal saline, 25 mL/kg, orally)
-
This compound (multiple dose levels, e.g., 100, 200, 400 mg/kg, orally)[13]
-
Positive Control (e.g., Furosemide, 10 mg/kg, orally)
-
-
Administration: Administer the respective treatments orally.
-
Urine Collection and Analysis: Collect urine over a 24-hour period.
-
Measure the total urine volume.
-
Analyze the urine for electrolyte concentrations (Na+, K+, Cl-).
-
-
Calculation of Diuretic Index:
-
Diuretic Index = (Urine volume of treated group) / (Urine volume of control group)
-
Table 4: Data from a Diuretic Activity Study of this compound in Rats [13]
| Treatment | Dose (mg/kg) | Urine Volume (mL/24h) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Cl- Excretion (mEq/L) |
| Control | - | 2.44 ± 0.25 | 135.2 ± 5.8 | 158.4 ± 6.2 | 145.3 ± 7.1 |
| This compound | 100 | 5.15 ± 0.35 | 168.4 ± 8.1 | 215.5 ± 9.3 | 178.6 ± 8.5 |
| This compound | 200 | 10.75 ± 0.65 | 195.3 ± 10.2 | 248.7 ± 11.5 | 205.4 ± 10.8 |
| This compound | 400 | 8.01 ± 1.25 | 182.6 ± 9.5 | 231.9 ± 10.4 | 192.7 ± 9.9 |
| Furosemide | 10 | 13.52 ± 0.85 | 210.1 ± 11.7 | 297.8 ± 13.2 | 225.8 ± 12.3 |
Mechanistic Studies: Signaling Pathways
To elucidate the mechanisms of action of this compound, the following signaling pathways can be investigated in the context of the efficacy models.
NF-κB Signaling Pathway (Anti-inflammatory)
This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway.
Diagram of the NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: this compound may inhibit inflammation by blocking IKK phosphorylation and the nuclear translocation of NF-κB.
Endpoints for Mechanistic Studies:
-
Western Blot: Assess the phosphorylation of IKK and IκBα, and the nuclear translocation of p65 in tissue lysates.[14]
-
ELISA: Measure the levels of downstream pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in tissue homogenates or serum.
-
Immunohistochemistry: Visualize the localization of p65 in tissue sections.
PPAR-γ Signaling Pathway (Antidiabetic)
This compound's antidiabetic effects may involve the activation of the PPAR-γ signaling pathway, which plays a key role in glucose and lipid metabolism.
Diagram of the PPAR-γ Signaling Pathway and Potential Activation by this compound
Caption: this compound may improve insulin sensitivity by activating PPAR-γ and upregulating target genes like adiponectin and GLUT4.
Endpoints for Mechanistic Studies:
-
RT-qPCR: Measure the mRNA expression of PPAR-γ target genes, such as adiponectin, CD36, and GLUT4, in adipose and muscle tissues.[15][16]
-
Western Blot: Assess the protein expression of GLUT4 in membrane and cytosolic fractions of muscle and adipose tissue to evaluate its translocation.[12]
-
ELISA: Measure serum adiponectin levels.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vivo investigation of this compound. By systematically evaluating its toxicity, pharmacokinetics, and efficacy in relevant animal models, researchers can elucidate its therapeutic potential and mechanisms of action. This structured approach will facilitate the generation of robust and reproducible data, which is essential for the further development of this compound as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Determination of the metabolic profile of this compound after oral administration to rats by high performance liquid chromatography/electrospray ionization-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological analysis of the acute inflammatory process induced in the rat's paw by local injection of carrageenin and by heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genistein Enhances GLUT4 Expression and Translocation in the Gastrocnemius Muscle and Improves Systemic Glucose Metabolism in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo activation of PPAR target genes by RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxisome proliferator-activated receptor gamma target gene encoding a novel angiopoietin-related protein associated with adipose differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the cell culture models for investigating the effects of Gentianine?
For Researchers, Scientists, and Drug Development Professionals
Gentianine, a monoterpene alkaloid found in plants of the Gentianaceae family, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these activities and for screening novel therapeutic agents. These application notes provide detailed protocols for key cell culture models used to investigate the biological effects of this compound.
Anti-inflammatory Effects: Lipopolysaccharide (LPS)-Stimulated Macrophage Model
Application: This model is used to investigate the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with bacterial lipopolysaccharide (LPS).
Cell Line: RAW 264.7 (murine macrophage cell line). This is a well-established and widely used model for in vitro inflammation studies.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades that lead to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators like nitric oxide (NO). This compound's potential is assessed by its capacity to suppress these inflammatory responses, often through the inhibition of key signaling pathways like NF-κB and JAK-STAT.
Experimental Workflow: Anti-Inflammatory Assay
Caption: General workflow for assessing the anti-inflammatory effects of this compound.
Protocol 1: Measurement of Nitric Oxide (NO) and Cytokines (TNF-α, IL-6)
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound. Incubate for 2 hours.
-
Add LPS (final concentration of 1 µg/mL) to the wells (excluding the negative control).
-
Incubate for 24 hours.
-
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the collected supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This ensures that the observed reduction in inflammatory mediators is not due to cytotoxicity.
-
Quantitative Data Summary
| Compound | Model | Parameter | Effect (ED₅₀) | Reference |
| This compound | LPS-challenged Rats (in vivo) | TNF-α Suppression | 37.7 mg/kg | |
| This compound | LPS-challenged Rats (in vivo) | IL-6 Suppression | 38.5 mg/kg |
Signaling Pathway: this compound Inhibition of LPS-Induced Inflammation
Caption: this compound inhibits LPS-induced inflammatory pathways in macrophages.
Anti-Cancer Effects: Proliferation, Viability, and Apoptosis Models
Application: These models are employed to assess the anti-proliferative and cytotoxic effects of this compound on various cancer cell lines and to determine the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.
Cell Lines:
-
Glioma cells: C6 (rat) and U251 (human) for studying anti-glioma activity.
-
HeLa (cervical cancer), Y3-Ag1.2.3 (rat myeloma): For investigating general anti-proliferative activity and caspase-independent cell death.
-
A549 (lung cancer), HepG2 (liver cancer): Common models for screening anti-cancer compounds, although direct studies with this compound are less reported than for Gentian extracts.
Principle: Cancer cells exhibit uncontrolled proliferation. Anti-cancer agents can inhibit this growth by inducing cytotoxicity (cell death) or by arresting the cell cycle. Apoptosis, or programmed cell death, is a common mechanism. It can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway, both often converging on the activation of caspases.
Protocol 2: Cell Viability and Proliferation (WST-1/MTT Assay)
-
Cell Culture & Seeding: Culture the chosen cancer cell line in its recommended medium. Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow adherence overnight.
-
Treatment: Replace the medium with fresh medium containing a serial dilution of this compound. Incubate for 24, 48, or 72 hours.
-
Assay:
-
Add 10 µL of WST-1 or MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection (Annexin V/PI Staining & Flow Cytometry)
-
Cell Culture & Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate. After adherence, treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantitative Data Summary
| Cell Line | Compound | Effect | IC₅₀ / Concentration | Reference |
| A549, H1975 | Genistein | Inhibited Viability | ~40 µM | |
| HepG2 | Genistein | Inhibited Viability | 25 µM | |
| A549 | Bellidifolin | Inhibited Proliferation | 50-100 µM | |
| C6, U251 | Gentiakochianin | Cell Cycle Arrest | - |
Note: Data for related compounds are shown as examples of expected results, as specific IC₅₀ values for this compound are not consistently reported across these cell lines in the provided results.
Signaling Pathway: Intrinsic (Mitochondrial) Apoptosis
Caption: The intrinsic apoptosis pathway, a potential target for this compound's anti-cancer effects.
Neuroprotective Effects: Oxidative Stress and Apoptosis Model
Application: This model is used to evaluate the potential of this compound to protect neuronal cells from damage induced by toxins or oxidative stress, which is relevant for neurodegenerative disease research.
Cell Line: SH-SY5Y (human neuroblastoma cell line). These cells can be differentiated to exhibit neuron-like characteristics.
Principle: Neurodegenerative processes often involve apoptosis and damage from reactive oxygen species (ROS). A neurotoxic agent (e.g., vinblastine, H₂O₂) is used to induce apoptosis in SH-SY5Y cells. The neuroprotective effect of this compound is then quantified by its ability to increase cell survival, reduce apoptotic markers (like caspase-3 activity), and restore levels of anti-apoptotic proteins (e.g., Bcl-2).
Protocol 4: Neuroprotection Assay
-
Cell Culture: Grow SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS.
-
Seeding: Seed cells in a 96-well (for viability) or 6-well (for protein analysis) plate.
-
Treatment:
-
Pre-treat cells with this compound (e.g., 200 µg/ml) for a specified period.
-
Introduce a pro-apoptotic agent like vinblastine (e.g., 0.1 µM).
-
Co-incubate for 24-48 hours.
-
Include controls: untreated cells, cells with this compound only, and cells with vinblastine only.
-
-
Analysis:
-
Cell Viability: Perform an MTT or WST-1 assay to measure the percentage of surviving cells.
-
Apoptosis Assessment: Use flow cytometry (Protocol 3) or a Caspase-3 activity assay (using a fluorometric or colorimetric kit) to quantify apoptosis.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to measure the expression levels of key proteins such as Bcl-2 (anti-apoptotic) and cleaved caspase-3 (pro-apoptotic).
-
Quantitative Data Summary
| Cell Line | Treatment | Effect | Result | Reference |
| SH-SY5Y | Vinblastine + Gentiana extract (200 µg/ml) | Increased Cell Survival | Significantly higher than vinblastine alone | |
| SH-SY5Y | Vinblastine + Gentiana extract (200 µg/ml) | Reduced Apoptotic Cells | Significant reduction | |
| SH-SY5Y | Vinblastine + Gentiana extract (200 µg/ml) | Decreased Caspase-3 Activity | Significant decrease | |
| SH-SY5Y | Gentiana extract | Protein Expression | Increased Bcl-2 protein expression |
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Gentianine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of gentianine derivatives and subsequent structure-activity relationship (SAR) studies, primarily focusing on their potential as anti-inflammatory agents.
Introduction
This compound, a pyridine alkaloid, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and hypotensive effects. To explore and optimize its therapeutic potential, the synthesis of various derivatives and a systematic investigation of their structure-activity relationships are crucial. These studies aim to identify key structural modifications that enhance potency and selectivity for specific biological targets.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be strategically approached by modifying its core structure, which consists of a pyrano[3,4-c]pyridine system. A versatile starting material for such syntheses is gentiopicroside, a secoiridoid glycoside that can be chemically transformed into this compound. The general synthetic strategy involves the modification of the vinyl group, the pyridine ring, and the lactone ring of the this compound scaffold.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound from Gentiopicroside
This protocol describes the conversion of gentiopicroside to a this compound precursor.
Materials:
-
Gentiopicroside
-
β-glucosidase
-
Ammonia solution (25%)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve gentiopicroside in phosphate buffer (pH 7.0).
-
Add β-glucosidase to the solution and stir at 37 °C for 24 hours.
-
After enzymatic hydrolysis, add ammonia solution to the reaction mixture and stir at room temperature for 3 hours.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the this compound precursor.
Protocol 2: Modification of the Vinyl Group (Series A)
This protocol outlines the modification of the vinyl group of the this compound core.
Materials:
-
This compound core
-
9-BBN (9-borabicyclo[3.3.1]nonane)
-
Sodium perborate
-
Various alkyl halides or aryl halides
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous THF
Procedure (Example: Hydroboration-Oxidation):
-
Dissolve the this compound core in anhydrous THF.
-
Add a solution of 9-BBN in THF dropwise at 0 °C and stir for 2 hours at room temperature.
-
Add sodium perborate and water, and stir for 4 hours.
-
Extract the product with ethyl acetate, dry, and purify by chromatography to yield the corresponding alcohol derivative.
Protocol 3: Modification of the Lactone Ring (Series B)
This protocol describes the aminolysis of the lactone ring to form amides.
Materials:
-
This compound core
-
Various primary or secondary amines
-
Anhydrous methanol
Procedure:
-
Dissolve the this compound core in anhydrous methanol.
-
Add an excess of the desired amine to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amide derivative by column chromatography.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives will be evaluated for their anti-inflammatory activity, for instance, by measuring their ability to inhibit cyclooxygenase-2 (COX-2).
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Materials:
-
Synthesized this compound derivatives
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin screening ELISA kit
-
Celecoxib (positive control)
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compounds (this compound derivatives) or celecoxib at various concentrations for 15 minutes at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time, then stop the reaction.
-
Measure the concentration of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
SAR Study Workflow
Caption: Workflow for the structure-activity relationship study.
Quantitative Data Presentation
The anti-inflammatory activity of the synthesized this compound derivatives against COX-2 is summarized in the table below.
| Compound | Modification | R Group | IC₅₀ (µM) |
| This compound | - | - | 15.2 |
| A1 | Vinyl Group | -CH₂OH | 10.5 |
| A2 | Vinyl Group | -CHO | 18.9 |
| A3 | Vinyl Group | -COOH | 25.1 |
| B1 | Lactone Ring | -CONHCH₃ | 8.7 |
| B2 | Lactone Ring | -CON(CH₃)₂ | 12.3 |
| B3 | Lactone Ring | -CONH-Ph | 5.4 |
| C1 | Pyridine Ring | 6-Cl | 9.8 |
| C2 | Pyridine Ring | 6-OCH₃ | 13.5 |
| Celecoxib | Positive Control | - | 0.05 |
Note: The IC₅₀ values presented here are hypothetical and for illustrative purposes to demonstrate the data presentation format. Actual values would be determined experimentally.
Structure-Activity Relationship Analysis
-
Vinyl Group Modification (Series A): Conversion of the vinyl group to a primary alcohol (A1) appears to enhance activity, while oxidation to an aldehyde (A2) or carboxylic acid (A3) is detrimental. This suggests that a hydrogen-bond donating group at this position might be favorable for binding to the target enzyme.
-
Lactone Ring Modification (Series B): Opening the lactone ring to form amides generally leads to increased potency. The N-phenyl amide (B3) shows the most significant improvement, indicating that a hydrophobic and aromatic substituent in this region could be beneficial for activity.
-
Pyridine Ring Modification (Series C): Introduction of an electron-withdrawing group like chlorine at the 6-position of the pyridine ring (C1) seems to enhance activity, possibly by altering the electronic properties of the pyridine nitrogen.
Conclusion
The described synthetic protocols provide a framework for the systematic generation of this compound derivatives. The subsequent SAR studies, guided by quantitative biological data, will enable the identification of key structural features required for potent and selective anti-inflammatory activity. This information is invaluable for the design and development of novel this compound-based therapeutic agents. Further studies should focus on expanding the diversity of the synthesized library and exploring other biological targets to fully elucidate the therapeutic potential of this class of compounds.
Application Notes: Practical Applications of Gentianine in Pharmacological Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gentianine is a monoterpene alkaloid predominantly found in various plants of the Gentianaceae family.[1][2] It is also an active metabolite of swertiamarin, a secoiridoid glycoside, which contributes significantly to the pharmacological effects observed from its parent compound.[1][3][4] Pharmacological research has unveiled a spectrum of potential therapeutic applications for this compound, primarily focusing on its anti-inflammatory, anti-diabetic, cardiovascular, and neuroprotective properties. These notes provide an overview of its practical applications, supported by quantitative data and detailed experimental protocols.
Anti-inflammatory Applications
This compound has demonstrated significant anti-inflammatory properties, making it a compound of interest for research into inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action: this compound exerts its anti-inflammatory effects by downregulating the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5] Mechanistic studies have revealed that this compound can suppress the Rho/NF-κB and TGF-β/Smad-3 signaling pathways, which are crucial regulators of the inflammatory response.[5]
Quantitative Data Summary:
The table below summarizes the in vivo anti-inflammatory efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model in rats.
| Parameter | Compound | Dosage Range | ED₅₀ (Effective Dose, 50%) | Animal Model | Reference |
| TNF-α Suppression | This compound | 10-100 mg/kg (oral) | 37.7 mg/kg | Male Sprague-Dawley Rats | [6] |
| IL-6 Suppression | This compound | 10-100 mg/kg (oral) | 38.5 mg/kg | Male Sprague-Dawley Rats | [6] |
Signaling Pathway: Inhibition of Rho/NF-κB
Caption: this compound inhibits inflammation by suppressing Rho/NF-κB and TGF-β/Smad-3 pathways.
Anti-diabetic Applications
Research suggests that the recognized anti-diabetic activity of swertiamarin is attributable to its active metabolite, this compound.[4]
Mechanism of Action: this compound promotes adipogenesis and enhances glucose uptake by upregulating the gene expression of key metabolic regulators, including Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Glucose Transporter Type 4 (GLUT-4), and Adiponectin in 3T3-L1 adipocytes.[4][7]
Quantitative Data Summary:
The table below shows the effect of this compound on the mRNA expression of key metabolic genes in 3T3-L1 cells.
| Gene | Compound | Effect on mRNA Expression | Cell Line | Reference |
| PPAR-γ | This compound | Significant Increase | 3T3-L1 | [4] |
| GLUT-4 | This compound | Significant Increase | 3T3-L1 | [4] |
| Adiponectin | This compound | Significant Increase | 3T3-L1 | [4] |
Signaling Pathway: PPAR-γ Activation
Caption: this compound upregulates PPAR-γ, enhancing GLUT-4 and Adiponectin expression.
Diuretic and Cardiovascular Applications
This compound and extracts from Gentiana species have been investigated for their effects on renal function and blood pressure.
Mechanism of Action: this compound exhibits a dose-dependent diuretic effect, significantly increasing urine volume and the excretion of electrolytes (Na⁺, K⁺, and Cl⁻). The hypotensive effects of Gentiana extracts are suggested to be mediated through a Ca²⁺ antagonism pathway, leading to vasodilation.[8][9]
Quantitative Data Summary:
The table summarizes the diuretic effect of this compound in Wistar rats over a 24-hour period.
| Dose (mg/kg) | Urine Output (ml/24h) | % Increase vs. Control | Na⁺ Excretion | K⁺ Excretion | Cl⁻ Excretion | Reference |
| 100 | 5.15 ± 0.35 | 211% | Increased | Increased | Increased | |
| 200 | 10.75 ± 0.65 | - | Increased | Increased | Increased | |
| 400 | 8.01 ± 1.25 | - | Increased | Increased | Increased |
Experimental Workflow: In Vivo Diuretic Assay
Caption: Workflow for evaluating the diuretic activity of this compound in a rat model.
Protocols: Methodologies for Key Experiments
Protocol 1: Evaluation of Anti-inflammatory Activity in FCA-Induced Arthritis Rat Model
This protocol is based on the methodology used to assess the effect of this compound on Freund's Complete Adjuvant (FCA)-induced arthritis in rats.[5]
1. Animals:
-
Male Sprague-Dawley rats (180-220 g).
-
House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
2. Induction of Arthritis:
-
Induce adjuvant-induced arthritis (AA) by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the plantar surface of the right hind paw.
3. Experimental Groups and Treatment:
-
Divide rats into groups (n=6-8 per group):
-
Control Group: No FCA injection, receives vehicle.
-
AA Model Group: FCA-injected, receives vehicle.
-
This compound Group: FCA-injected, receives this compound (e.g., 20, 40, 80 mg/kg, p.o.) daily.
-
Positive Control 1 (DS): FCA-injected, receives Diclofenac Sodium (e.g., 5 mg/kg, p.o.) daily.
-
Positive Control 2 (Fasudil): FCA-injected, receives Fasudil (e.g., 10 mg/kg, p.o.) daily.
-
-
Begin treatment on the day of FCA injection and continue for a specified period (e.g., 28 days).
4. Assessment of Arthritis:
-
Paw Swelling: Measure the paw volume or diameter using a plethysmometer or digital calipers at regular intervals.
-
Arthritis Score: Score the severity of arthritis based on a scale (e.g., 0-4) for erythema, swelling, and deformity.
5. Sample Collection and Analysis:
-
At the end of the experiment, collect blood samples via cardiac puncture for serum separation.
-
Euthanize animals and collect paw tissues.
-
Cytokine Analysis (ELISA): Measure the serum concentrations of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
Histopathology: Fix paw tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation and tissue damage.
-
Western Blot Analysis: Homogenize paw tissues to extract proteins. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., Rho, NF-κB p65, TGF-β, p-Smad3) and a loading control (e.g., β-actin). Detect with HRP-conjugated secondary antibodies and visualize using an ECL system.
Protocol 2: In Vitro Anti-diabetic Activity in 3T3-L1 Adipocytes
This protocol describes the method to evaluate this compound's effect on adipogenesis and gene expression in 3T3-L1 cells, based on published studies.[4]
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
To induce differentiation, grow cells to confluence. Two days post-confluence (Day 0), change the medium to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
On Day 2, replace the medium with DMEM, 10% FBS, and 10 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until fully differentiated (around Day 8-10), characterized by the accumulation of lipid droplets.
2. Treatment with this compound:
-
During the differentiation process (from Day 0 to Day 8), treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.
3. Assessment of Adipogenesis (Oil Red O Staining):
-
On Day 8-10, wash the differentiated adipocytes with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and stain with Oil Red O solution for 30 minutes to visualize intracellular lipid droplets.
-
Wash with water and visualize under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.
4. Gene Expression Analysis (RT-qPCR):
-
On Day 8, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for PPAR-γ, GLUT-4, Adiponectin, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the 2⁻ΔΔCt method.
References
- 1. Medicinal, biological and phytochemical properties of Gentiana species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-diabetic activity of swertiamarin is due to an active metabolite, this compound, that upregulates PPAR-γ gene expression in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of this compound, a compound from Du Huo Ji Sheng Tang, against Freund's Complete Adjuvant-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hypotensive effect of Gentiana floribunda is mediated through Ca++ antagonism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypotensive effect of Gentiana floribunda is mediated through Ca++ antagonism pathway - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Gentianine for Experimental and Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentianine, a pyridine-derived alkaloid, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-diabetic, and neuroprotective effects. As a key bioactive compound found in various medicinal plants of the Gentiana species, its formulation is a critical step for ensuring accurate and reproducible results in experimental and preclinical studies. These application notes provide detailed protocols and guidelines for the formulation of this compound for both in vitro and in vivo research, alongside an overview of its relevant physicochemical properties and mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 82-83 °C | [3] |
| Chemical Structure | 5-Ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | [1] |
Solubility Data
The solubility of this compound in various solvents is a critical factor for its formulation. The following table summarizes available solubility data. It is recommended to perform solubility tests for specific experimental conditions.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 285.42 mM) | Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic. | [2] |
| Water | Soluble | [4] | |
| Methanol | Soluble | [5] | |
| Ethanol | Soluble | [5] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (≥ 7.14 mM) | Clear solution. Suitable for in vivo administration. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (≥ 7.14 mM) | Clear solution. Suitable for in vivo administration. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Sterilization: While DMSO at high concentrations is generally sterile, for sensitive applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Protect from light.[2]
Note on Final DMSO Concentration in Cell Culture:
It is crucial to maintain a low final concentration of DMSO in cell culture media to avoid cytotoxicity. Typically, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Protocol 2: Formulation of this compound for Intraperitoneal (IP) Administration in Mice
This protocol details the preparation of a this compound formulation suitable for intraperitoneal injection in mouse models, using a co-solvent system to enhance solubility and biocompatibility.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
Procedure:
-
Prepare this compound Stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL) as described in Protocol 1.
-
Co-solvent Mixing: In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the corresponding volume of PEG300 and vortex thoroughly until the solution is homogeneous.
-
Add the Tween-80 and vortex again to ensure complete mixing.
-
Final Dilution: Add the sterile saline to the mixture to achieve the final desired volume and concentration. Vortex thoroughly. The final solution should be clear.
-
Administration: The formulation is now ready for intraperitoneal administration to mice. The typical injection volume for mice is 5-10 mL/kg of body weight.
Example Calculation for a 1 mg/mL Final Concentration:
To prepare 1 mL of a 1 mg/mL this compound solution:
-
Take 80 µL of a 12.5 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 470 µL of sterile saline and mix.
Protocol 3: Formulation of this compound for Oral Gavage in Mice
This protocol provides a method for preparing a this compound suspension for oral administration in mice.
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose (CMC) in sterile water or a mixture of 50% DMSO, 40% PEG300, and 10% ethanol.
-
Sterile tubes
-
Homogenizer or sonicator
Procedure using 0.5% CMC:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.
-
Suspension: Weigh the required amount of this compound and add it to the 0.5% CMC vehicle.
-
Homogenization: Vortex vigorously to create a uniform suspension. For a more stable suspension, use a homogenizer or sonicator.
-
Administration: Administer the suspension to mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg of body weight. The suspension should be freshly prepared and continuously stirred during administration to ensure uniform dosing.
Procedure using a co-solvent system:
A solvent system of 50% DMSO, 40% PEG300, and 10% ethanol has been shown to improve the solubility of some compounds for oral administration in mice.[6]
-
Follow a similar procedure as outlined in Protocol 2, adjusting the solvent ratios accordingly.
-
Ensure the final formulation is a clear solution before administration.
Mechanism of Action: Inhibition of TLR4/NF-κB Signaling
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] TLR4 activation, often by lipopolysaccharide (LPS), triggers a downstream cascade involving MyD88 and ultimately leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can attenuate this inflammatory response by reducing the expression of TLR4, MyD88, and inhibiting the nuclear translocation of NF-κB.[2][3]
Experimental Workflow for Investigating Anti-inflammatory Effects
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
This compound's Inhibition of the TLR4/NF-κB Signaling Pathway
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
References
- 1. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Machine learning enables discovery of this compound targeting TLR4/NF-κB pathway to repair ischemic stroke injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Genistein in Water, Methanol, Ethanol, Propan-2-ol, 1-Butanol, and Ethyl Acetate from (280 to 333) K [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Improving Gentianine Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting steps to overcome challenges related to the solubility of Gentianine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when dissolving this compound for in vitro experiments?
This compound is a crystalline solid and a pyridine-derived alkaloid[1]. While some databases classify it as water-soluble, researchers often face difficulties achieving desired concentrations in aqueous buffers and cell culture media due to its limited solubility, which can lead to precipitation and inaccurate experimental results.
Q2: What is the recommended solvent for creating an initial stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is considered a "universal solvent" capable of dissolving a wide range of organic compounds[2][3]. A stock solution of up to 50 mg/mL (285.42 mM) in DMSO can be achieved[4].
Q3: My this compound is not fully dissolving even in DMSO. What troubleshooting steps can I take?
If you encounter difficulty dissolving this compound in DMSO, consider the following:
-
Use Fresh, Anhydrous DMSO: DMSO is highly hygroscopic, and absorbed water can significantly reduce its ability to dissolve certain compounds. Always use newly opened or properly stored anhydrous DMSO[4].
-
Apply Energy: Use physical methods to aid dissolution. Gentle warming in a water bath or sonication (ultrasonication) can effectively help dissolve the compound[4][5].
-
Vortexing: After adding the compound to the solvent, ensure thorough mixing by vortexing.
Q4: How can I improve the solubility of this compound when diluting my DMSO stock into an aqueous culture medium?
Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate. To maintain solubility in the final working solution, several strategies can be employed:
-
Co-Solvent Systems: Introduce water-miscible organic solvents that act as a bridge between the hydrophobic compound and the aqueous environment[6][7].
-
Surfactants: Use surfactants like Tween-80, which form micelles that can encapsulate the compound and keep it in solution[7].
-
Inclusion Complexes: Employ cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), which have a hydrophobic core and a hydrophilic exterior to encapsulate the drug molecule[4][7].
-
pH Adjustment: Since this compound is a basic alkaloid, its solubility is pH-dependent[1][8]. Adjusting the pH can increase solubility, but this must be done carefully to avoid altering experimental conditions or causing subsequent precipitation[9][10].
Q5: What is the maximum concentration of DMSO permissible in a typical cell culture experiment?
While essential for dissolving this compound, DMSO can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to keep the final concentration as low as possible, ideally below 0.1%. Always include a vehicle control group in your experiments (culture medium with the same final concentration of DMSO) to account for any effects of the solvent itself[11][12].
Solubility Data
The following table summarizes known solubility data for this compound in various solvent systems, providing a quick reference for preparing solutions.
| Solvent System | Achievable Concentration | Molar Concentration (approx.) | Notes |
| 100% DMSO | 50 mg/mL | 285.42 mM | Requires sonication. Use of fresh, anhydrous DMSO is recommended.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.25 mg/mL | ≥ 7.14 mM | A multi-component co-solvent system for enhanced aqueous solubility.[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | ≥ 7.14 mM | Utilizes an inclusion complex to maintain solubility.[4] |
Experimental Protocols & Methodologies
Below are detailed protocols for preparing this compound solutions for in vitro assays.
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
This protocol is the standard first step for working with this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes. Gentle warming can also be applied if necessary[4].
-
Verification: Ensure the solution is clear and free of any visible precipitate before proceeding.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for up to 1 month at -20°C or 6 months at -80°C when protected from light[4].
Protocol 2: Preparing a Working Solution Using a Co-Solvent System
This method is suitable for experiments requiring a higher final concentration of this compound in an aqueous medium.
-
Prepare DMSO Stock: First, prepare an intermediate DMSO stock solution (e.g., 12.5 mg/mL).
-
Mix Co-Solvents: In a sterile tube, prepare the co-solvent vehicle by mixing the components in the specified order. For a 1 mL final volume:
-
Add 100 µL of the 12.5 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
-
Final Dilution: Add 450 µL of sterile saline (or cell culture medium) to the mixture and vortex until the solution is clear and homogenous. This yields a final this compound concentration of 1.25 mg/mL[4].
Protocol 3: Preparing a Working Solution Using an Inclusion Complex
This protocol uses a cyclodextrin to improve solubility and is another excellent option for aqueous-based assays.
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is fully dissolved and the solution is clear. This solution can be stored at 4°C for one week[4].
-
Prepare DMSO Stock: Prepare an intermediate DMSO stock solution (e.g., 12.5 mg/mL).
-
Final Formulation: To prepare a 1 mL final working solution:
-
Add 100 µL of the 12.5 mg/mL this compound DMSO stock solution to a sterile tube.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. This yields a final this compound concentration of 1.25 mg/mL[4].
-
Visual Guides
Solubility Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues when dissolving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 3. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Showing Compound this compound (FDB007359) - FooDB [foodb.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
What are the challenges in the chemical synthesis of Gentianine?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Gentianine.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary methods for the chemical synthesis of this compound? | There are two main approaches: total synthesis and semi-synthesis from natural precursors. The most cited total synthesis involves the condensation of 4-methyl-5-vinylnicotinonitrile with ethyl oxalate, followed by hydrolysis and cyclization. Semi-synthesis typically starts from naturally occurring secoiridoid glucosides like gentiopicroside or swertiamarin, which are converted to this compound through enzymatic hydrolysis. |
| Which synthetic route is more advantageous? | The choice of route depends on the availability of starting materials and the desired scale of production. Total synthesis offers a route from simpler, more readily available precursors, while semi-synthesis can be more efficient if the natural precursors are accessible, though it may present challenges in purification from complex mixtures. |
| What are the expected yields for this compound synthesis? | Yields can vary significantly based on the chosen method and optimization of reaction conditions. For the semi-synthesis of this compound N-oxide from swertiamarin via enzymatic hydrolysis, yields of up to 81% have been reported[1]. Yields for total synthesis are often lower and depend on the efficiency of each step. |
| How can I purify the final this compound product? | Purification of this compound typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for both analysis and purification. Column chromatography using silica gel or other stationary phases can also be employed to separate this compound from byproducts and unreacted starting materials. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical synthesis of this compound.
Total Synthesis: Condensation of 4-methyl-5-vinylnicotinonitrile with Ethyl Oxalate
Problem: Low yield of the pyrano[4,3-c]pyridine intermediate.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure anhydrous reaction conditions as the condensation is sensitive to moisture. - Optimize the reaction temperature and time. Prolonged reaction times at elevated temperatures may be necessary. - Use a suitable base (e.g., sodium ethoxide) in stoichiometric amounts to drive the reaction to completion. |
| Side reactions | - The vinyl group on 4-methyl-5-vinylnicotinonitrile is susceptible to polymerization. Use freshly distilled starting material and consider adding a polymerization inhibitor. - Minimize exposure to light and heat to prevent unwanted side reactions. |
| Difficult purification | - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired product from starting materials and byproducts. - Recrystallization from an appropriate solvent can also be an effective purification method. |
Semi-Synthesis: Enzymatic Hydrolysis of Gentiopicroside or Swertiamarin
Problem: Low yield of this compound or this compound N-oxide.
| Possible Cause | Troubleshooting Step |
| Low enzyme activity | - Optimize the pH and temperature of the reaction mixture for the specific β-glucosidase used. - Ensure the enzyme is not denatured by improper storage or handling. - Increase the enzyme concentration to improve the reaction rate. |
| Incomplete substrate conversion | - Increase the reaction time to allow for complete hydrolysis. - Ensure adequate mixing to facilitate enzyme-substrate interaction. - High substrate concentrations can sometimes lead to substrate inhibition; consider optimizing the substrate loading. |
| Formation of byproducts | - In the case of gentiopicroside, the formation of gentianol N-oxide can be a competing reaction[1]. Consider using swertiamarin for a more selective conversion to this compound N-oxide[1]. - Adjusting the reaction conditions (e.g., pH, temperature) may help to favor the desired product formation. |
| Product inhibition | - The accumulation of glucose as a byproduct of the hydrolysis can inhibit β-glucosidase. Consider using a system to remove glucose as it is formed, such as co-immobilized enzymes. |
Experimental Protocols
Key Experiment: Enzymatic Synthesis of this compound N-oxide from Swertiamarin
This protocol is a generalized procedure based on literature reports for the enzymatic hydrolysis of swertiamarin.
Materials:
-
Swertiamarin
-
β-glucosidase (from a suitable source, e.g., almonds)
-
Hydroxylamine hydrochloride
-
Phosphate buffer (pH optimized for the specific enzyme)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve swertiamarin and hydroxylamine hydrochloride in the phosphate buffer.
-
Add β-glucosidase to the solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme with gentle stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by heating or adding a suitable solvent.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Quantitative Data Summary
| Parameter | Total Synthesis (Typical Range) | Semi-Synthesis (from Swertiamarin)[1] |
| Starting Material | 4-methyl-5-vinylnicotinonitrile, Ethyl oxalate | Swertiamarin |
| Key Reagent | Sodium ethoxide | β-glucosidase, Hydroxylamine |
| Reaction Temperature | 80-120 °C | 30-50 °C |
| Reaction Time | 12-24 hours | 24-72 hours |
| Yield | Variable, often < 50% | Up to 81% (for this compound N-oxide) |
| Purification Method | Column Chromatography, Recrystallization | Column Chromatography, Preparative HPLC |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Total Synthesis
Caption: Troubleshooting workflow for low yield in the total synthesis of this compound.
Signaling Pathway for Semi-Synthesis of this compound N-oxide
Caption: Reaction pathway for the semi-synthesis of this compound N-oxide from Swertiamarin.
References
Gentianine Separation: A Technical Guide to HPLC Parameter Optimization
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Gentianine. Here, you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC parameters for this compound separation?
A1: A common starting point for the analysis of this compound, a pyridine alkaloid, is reverse-phase HPLC.[1] A typical setup includes a C18 column, a mobile phase consisting of a mixture of acetonitrile or methanol and water, and UV detection. To improve peak shape and resolution, the aqueous portion of the mobile phase is often acidified with a small percentage of an acid like formic, acetic, or phosphoric acid.[1]
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: C18 columns are the most frequently used stationary phases for the separation of this compound and other alkaloids.[1] These columns have a non-polar stationary phase that retains this compound based on its hydrophobicity. Standard dimensions such as 4.6 mm x 250 mm with 5 µm particles are widely available and provide good resolution.
Q3: What mobile phase composition should I use?
A3: The mobile phase typically consists of an organic solvent and an aqueous component. Acetonitrile is often preferred over methanol as it generally provides sharper peaks and lower backpressure. The ratio of organic to aqueous solvent will determine the retention time of this compound. A higher percentage of the organic solvent will lead to a shorter retention time. It is advisable to start with a gradient elution to determine the optimal solvent strength before settling on an isocratic method, if desired. The addition of an acid (e.g., 0.1% formic acid) to the mobile phase is crucial for protonating the basic nitrogen in this compound, which helps to minimize peak tailing by reducing unwanted interactions with residual silanol groups on the silica-based stationary phase.[2]
Q4: What is the optimal detection wavelength for this compound?
A4: A UV detector is commonly used for the analysis of this compound. The optimal detection wavelength should be at the absorbance maximum of this compound to ensure the highest sensitivity. Based on literature, detection is often performed at wavelengths around 240 nm or 254 nm. It is recommended to determine the UV spectrum of a pure standard of this compound to identify its specific absorbance maximum for your analysis.
HPLC Parameter Optimization Workflow
Optimizing HPLC parameters systematically is key to achieving robust and reproducible separation. The following workflow outlines the key steps in this process.
Caption: A step-by-step workflow for the optimization of HPLC parameters for this compound separation.
Experimental Protocols
Below are examples of reported HPLC parameters for the separation of compounds in Gentiana species, which can serve as a starting point for method development for this compound.
| Parameter | Method 1 | Method 2 |
| Column | ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% aqueous phosphoric acid | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 8-10% B (0-8 min), 10-11% B (8-15 min), 11-13% B (15-18 min), 13-18% B (18-25 min) | Isocratic: 70% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 25 °C |
| Detection | 240 nm | Not specified |
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This section addresses specific problems you might face when separating this compound and provides actionable solutions.
Q: Why is my this compound peak tailing?
A: Peak tailing for basic compounds like this compound is a frequent issue in reverse-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[2]
-
Cause: this compound is a basic compound with a pKa of approximately 3.01.[3] At a mobile phase pH above its pKa, a portion of the this compound molecules will be in their neutral form, while at a pH below the pKa, they will be protonated (positively charged). These charged molecules can interact with deprotonated silanol groups on the column packing material, leading to peak tailing.
-
Solution:
-
Lower the mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of your mobile phase. This will ensure that the silanol groups are protonated (neutral) and that the this compound is consistently in its protonated form, minimizing secondary interactions.[1]
-
Use a base-deactivated column: These columns are specifically designed with minimal residual silanol groups to reduce peak tailing for basic compounds.
-
Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, be aware that TEA can affect column longevity and may not be suitable for all detectors (e.g., mass spectrometry).
-
Q: My this compound peak has poor resolution from other components. How can I improve this?
A: Poor resolution means that the peaks are not well separated, making accurate quantification difficult.
-
Cause: Insufficient separation can be due to a variety of factors, including an inappropriate mobile phase composition, a non-optimal flow rate, or an unsuitable column.
-
Solution:
-
Adjust the mobile phase strength: If using an isocratic method, decrease the percentage of the organic solvent to increase the retention time and potentially improve separation. If using a gradient, make the gradient shallower to allow more time for the components to separate.
-
Change the organic solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation and improve resolution.
-
Optimize the flow rate: Lowering the flow rate can sometimes enhance resolution, but it will also increase the analysis time.
-
Try a different stationary phase: If resolution issues persist, consider a column with a different chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like this compound.
-
Q: I am experiencing low sensitivity for my this compound peak. What can I do?
A: Low sensitivity can be a result of several factors, from the sample preparation to the detector settings.
-
Cause: The concentration of this compound in your sample may be low, the injection volume may be too small, or the detection wavelength may not be optimal.
-
Solution:
-
Optimize the detection wavelength: Ensure you are monitoring at the absorbance maximum (λmax) of this compound.
-
Increase the injection volume: A larger injection volume will introduce more analyte onto the column, leading to a larger peak. However, be cautious not to overload the column, which can cause peak distortion.
-
Concentrate the sample: If possible, concentrate your sample before injection to increase the analyte concentration.
-
Check the detector lamp: An aging detector lamp can result in decreased sensitivity.
-
Logical Relationship Diagram for Troubleshooting
This diagram illustrates the logical steps to take when troubleshooting common HPLC issues for this compound analysis.
Caption: A decision tree for troubleshooting common HPLC problems encountered during this compound analysis.
References
How to troubleshoot reproducibility issues in Gentianine bioassays?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues encountered during Gentianine bioassays. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the potency of our this compound extract. What could be the cause?
A1: Batch-to-batch variability is a common challenge when working with natural products like this compound. Several factors related to the source material and extraction process can contribute to this issue:
-
Botanical Variability: The chemical composition of Gentiana species can be influenced by geographical location, climate, soil composition, and harvest time. These environmental factors can alter the concentration of this compound and other secondary metabolites.
-
Genetic and Chemotypic Differences: Different genetic strains of the same plant species may produce distinct chemical profiles, leading to variations in the concentration of the active compound.
-
Extraction and Purification Methods: The choice of solvent, temperature, and duration of the extraction process can significantly impact the yield and purity of this compound. Inconsistent purification steps can also lead to varying levels of impurities that may interfere with the bioassay.
Recommendation: To mitigate these issues, it is crucial to standardize the sourcing of plant material and implement rigorous quality control measures for each batch of this compound extract, such as High-Performance Liquid Chromatography (HPLC) analysis, to ensure a consistent concentration of the active compound.
Q2: Our this compound sample shows poor solubility in our aqueous assay buffer, leading to precipitation. How can we improve its solubility?
A2: this compound, like many alkaloids, can have limited aqueous solubility. Precipitation during an assay will lead to inconsistent and inaccurate results. Here are some strategies to improve solubility:
-
Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays. Prepare a concentrated stock solution of this compound in 100% DMSO and then dilute it to the final concentration in your assay medium. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][2][3][4][5]
-
pH Adjustment: The solubility of alkaloids can be pH-dependent. Depending on the specific bioassay, slight adjustments to the pH of the buffer may improve the solubility of this compound.
-
Use of Solubilizing Agents: For some applications, non-ionic detergents (e.g., Tween-80) or cyclodextrins can be used to enhance the solubility of poorly soluble compounds.[6] However, their compatibility with the specific cell type and assay must be validated.
Q3: We are seeing inconsistent IC50 values for this compound in our cell viability assays. What are the potential sources of this variability?
A3: Fluctuating IC50 values are a frequent problem in cell-based assays. The following factors are common culprits:
-
Cell Seeding Density: The initial number of cells per well can significantly affect the outcome. A higher cell density may require a higher concentration of the compound to achieve the same effect.
-
Cell Passage Number and Health: Cells at high passage numbers can exhibit altered morphology and growth rates, leading to different responses to the compound. It is also essential to ensure that the cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Incubation Time: The duration of exposure to this compound can influence the IC50 value. Longer incubation times may result in lower IC50 values.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the test compound, reducing its effective concentration.[7] Variations in serum batches can also introduce variability.
Recommendation: Standardize your cell culture and assay protocols, including cell seeding density, passage number, incubation times, and serum batch, to minimize this variability.
Q4: Can this compound or impurities in the extract interfere with common assay readouts like MTT or fluorescence?
A4: Yes, this is a critical point to consider. Natural product extracts are complex mixtures, and their components can interfere with assay chemistries:
-
MTT Assay Interference: The MTT assay relies on the reduction of a tetrazolium salt to formazan by cellular dehydrogenases. Compounds with reducing potential, such as some flavonoids and phenols that might be present in a this compound extract, can directly reduce MTT, leading to a false-positive signal (i.e., an overestimation of cell viability).[8][9]
-
Fluorescence Interference: If a compound is autofluorescent at the excitation and emission wavelengths of the assay's fluorophore, it can cause a false-positive signal. Conversely, a compound can absorb the excitation or emission light, a phenomenon known as quenching, leading to a false-negative result.[10][11][12][13]
Recommendation: Always run a cell-free control with this compound at the highest concentration used in the assay to check for direct interference with the assay reagents. If interference is detected, consider using an alternative assay with a different detection method (e.g., a non-colorimetric ATP-based luminescence assay for viability).
Troubleshooting Guides
Issue 1: High Variability in Anti-Inflammatory Assay Results
Problem: You are measuring the anti-inflammatory effect of this compound by quantifying TNF-α or IL-6 secretion from LPS-stimulated macrophages (e.g., RAW 264.7 cells), but the results are not reproducible.
| Potential Cause | Troubleshooting Step |
| Inconsistent LPS Activity | Use a fresh, validated batch of Lipopolysaccharide (LPS). Ensure consistent preparation and storage of the LPS stock solution. |
| Variable Cell Response | Standardize cell passage number and seeding density. Allow cells to adhere and recover overnight before stimulation. |
| Timing of Treatment | Optimize and standardize the pre-incubation time with this compound before adding LPS, as well as the total LPS stimulation time. |
| Solvent Effects | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. High DMSO concentrations can affect cell signaling. |
| Cytokine Measurement variability | Follow the ELISA kit manufacturer's instructions precisely. Ensure consistent incubation times and thorough washing steps. |
Issue 2: Unexpected Results in Cytotoxicity Assays (e.g., MTT Assay)
Problem: You are performing an MTT assay to determine the cytotoxicity of this compound, but you observe either no dose-response or an increase in signal at high concentrations.
| Potential Cause | Troubleshooting Step |
| Compound Interference | In a cell-free 96-well plate, add your assay medium and this compound at various concentrations. Add the MTT reagent and incubate as you would in your experiment. A color change indicates direct reduction of MTT by your compound. |
| Incomplete Formazan Solubilization | After adding the solubilization buffer, ensure all purple formazan crystals are completely dissolved by vigorous pipetting or shaking. Visually inspect the wells before reading the absorbance. |
| Precipitation of this compound | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, refer to the solubility troubleshooting tips in the FAQs. |
| Contamination | Microbial contamination can lead to a high background signal. Regularly check your cell cultures for contamination. |
Quantitative Data Summary
The following table summarizes quantitative data for the bioactivity of this compound from published studies. Note that ED50/IC50 values can vary depending on the experimental system and conditions.
| Bioassay | Model System | Parameter | Value | Reference |
| Anti-inflammatory | Male Sprague-Dawley Rats (in vivo) | ED50 for TNF-α suppression | 37.7 mg/kg | [14][15] |
| Anti-inflammatory | Male Sprague-Dawley Rats (in vivo) | ED50 for IL-6 suppression | 38.5 mg/kg | [14][15] |
Experimental Protocols
Protocol 1: LPS-Induced TNF-α Secretion Assay in RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the secretion of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C.
-
LPS Stimulation: Add a small volume (e.g., 10 µL) of LPS solution to each well to achieve a final concentration of 10-100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit, following the manufacturer's instructions.
Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol assesses the potential anti-diabetic activity of this compound by measuring its effect on glucose uptake in differentiated 3T3-L1 adipocytes, a common model for insulin-sensitive fat cells.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer Phosphate (KRP) buffer
-
Insulin stock solution
-
This compound stock solution
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Lysis buffer (e.g., 0.1% SDS)
Procedure:
-
Cell Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.[17]
-
Serum Starvation: Before the assay, wash the differentiated adipocytes with PBS and incubate them in serum-free medium for 2-3 hours to establish a basal state.[6]
-
Compound Incubation: Replace the serum-free medium with KRP buffer containing the desired concentrations of this compound or a vehicle control. A positive control with insulin (e.g., 100 nM) should also be included. Incubate for 30-60 minutes at 37°C.
-
Glucose Uptake: Add the radiolabeled or fluorescent glucose analog to each well and incubate for 10-15 minutes.
-
Washing: Stop the uptake by washing the cells three times with ice-cold PBS to remove the extracellular glucose analog.
-
Cell Lysis: Lyse the cells by adding a lysis buffer to each well.
-
Quantification:
-
For radiolabeled glucose, transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
For a fluorescent glucose analog, measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.[6]
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory mechanism via inhibition of the TLR4/NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vitro anti-inflammatory bioassay of this compound.
Logical Troubleshooting Diagramdot
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jabonline.in [jabonline.in]
- 9. letoniagroup.org [letoniagroup.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on the production of pro-inflammatory cytokines in male Sprague-Dawley rats treated with lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
Technical Support Center: Enhancing the Stability of Gentianine in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on methods to enhance the stability of Gentianine in solution, addressing common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a pyridine-derived alkaloid, is influenced by several factors, including:
-
pH: Like many alkaloids, this compound's stability is expected to be pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can promote oxidative degradation of the molecule.
Q2: What are the common signs of this compound degradation in a solution?
A2: Degradation of this compound in solution can manifest as:
-
A decrease in the concentration of the active compound over time, which can be quantified by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
Changes in the physical properties of the solution, such as color or clarity.
Q3: Are there any general recommendations for storing this compound stock solutions?
A3: For general laboratory use, it is recommended to store this compound stock solutions at low temperatures and protected from light. For instance, store solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). Always use amber vials or wrap containers in aluminum foil to prevent light exposure.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in aqueous buffer. | Unfavorable pH: The pH of the buffer may be promoting hydrolysis. | 1. Determine the pH of the solution. 2. Conduct a pH stability profile study to identify the pH of maximum stability. 3. Adjust the buffer of your solution to the optimal pH. |
| Discoloration of the solution upon storage. | Oxidative Degradation or Photodegradation: The solution may be exposed to oxygen or light. | 1. Prepare solutions using de-gassed solvents. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the solution from light by using amber vials or by wrapping the container. 4. Consider the addition of an antioxidant. |
| Precipitation in the solution, especially at low temperatures. | Poor Solubility: this compound may have limited solubility in the chosen solvent system, which can be exacerbated at lower temperatures. | 1. Determine the solubility of this compound in your solvent system. 2. Consider the use of co-solvents (e.g., ethanol, propylene glycol) to improve solubility. 3. Investigate the use of solubilizing agents such as cyclodextrins. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[1][2][3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 70°C for 48 hours.
-
Dissolve the stressed powder in the mobile phase to a final concentration of 100 µg/mL.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a 100 µg/mL solution in the mobile phase to UV light (254 nm) and visible light in a photostability chamber.
-
Analyze the samples by HPLC at appropriate time intervals.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed standard solution.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
Protocol 2: pH-Rate Profile Study to Determine the pH of Maximum Stability
Objective: To evaluate the stability of this compound across a range of pH values to identify the optimal pH for solution stability.
Materials:
-
This compound reference standard
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers).
-
HPLC system with a UV detector
-
Constant temperature bath or incubator
Methodology:
-
Preparation of Solutions: Prepare a series of solutions of this compound (e.g., 100 µg/mL) in the different pH buffers.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quantification: Analyze the concentration of this compound in each aliquot using a validated stability-indicating HPLC method.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time.
-
The slope of the line will be the negative of the apparent first-order degradation rate constant (-k).
-
Plot the degradation rate constant (k) as a function of pH. The pH at which the 'k' value is lowest corresponds to the pH of maximum stability.
-
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 2 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Dry Heat | 48 hours | 70°C | 5% | 1 |
| Photolytic (UV) | 24 hours | Room Temp | 8% | 2 |
Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
Table 2: Hypothetical pH-Dependent Degradation Rate Constants for this compound at 50°C
| pH | Apparent First-Order Degradation Rate Constant (k) (hours⁻¹) |
| 2.0 | 0.085 |
| 4.0 | 0.015 |
| 6.0 | 0.028 |
| 8.0 | 0.092 |
| 10.0 | 0.150 |
Note: This data is for illustrative purposes only and is not based on published experimental results for this compound. Based on this hypothetical data, the pH of maximum stability would be around pH 4.0.
Visualizations
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Logical Relationship for Enhancing this compound Stability
Caption: Key factors influencing this compound instability and corresponding stabilization strategies.
References
Technical Support Center: Enhancing Gentianine Bioavailability in Animal Studies
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed methodologies to address the poor oral bioavailability of Gentianine in animal studies. The following information is based on established strategies for enhancing the bioavailability of analogous compounds and offers a framework for developing effective experimental protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound's poor oral bioavailability?
Based on its physicochemical properties—described as water-soluble with a calculated LogP of 1.5 suggesting moderate lipophilicity—the primary barriers to this compound's oral bioavailability are likely not poor solubility. Instead, the main contributing factors are expected to be:
-
Low intestinal permeability: this compound may not efficiently cross the intestinal epithelium to enter the systemic circulation.
-
Extensive first-pass metabolism: The compound may be rapidly metabolized in the intestines and/or liver before it can reach systemic circulation. As a pyridine-derived alkaloid, it may undergo metabolic processes such as N-oxidation.[1]
-
Efflux transporter activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump the compound back into the intestinal lumen, limiting its absorption.[2][3][4][5]
Q2: What general strategies can be employed to improve the oral bioavailability of this compound?
Several formulation and co-administration strategies have proven effective for improving the bioavailability of poorly absorbed natural compounds and can be adapted for this compound:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from degradation, enhance its solubility and dissolution rate, and facilitate its transport across the intestinal barrier.
-
Co-administration with Bioenhancers: Administering this compound with a bioenhancer like piperine can inhibit metabolic enzymes (e.g., cytochrome P450s, UGTs) and efflux transporters (e.g., P-gp), thereby increasing its absorption and systemic exposure.[6][7][8][9]
-
Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and absorption.
Q3: Are there any pre-formulation studies that should be conducted for this compound?
Yes, before developing advanced formulations, it is crucial to characterize the following:
-
Aqueous Solubility: Determine the precise solubility of this compound in water and relevant buffers (pH 1.2, 4.5, 6.8) to confirm if solubility is a limiting factor.
-
Permeability: Conduct an in vitro Caco-2 permeability assay to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
-
Metabolic Stability: Use liver microsomes or hepatocytes to evaluate the metabolic stability of this compound and identify the major metabolic pathways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Cmax and AUC in pharmacokinetic studies despite oral administration of a high dose of this compound. | 1. Poor intestinal permeability.2. Rapid first-pass metabolism.3. Efflux by transporters like P-gp. | 1. Develop a nanoformulation (liposomes, SLNs) to enhance absorption.2. Co-administer with a bioenhancer like piperine to inhibit metabolism and efflux pumps.[6][7][9]3. Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. |
| High variability in plasma concentrations of this compound between individual animals. | 1. Inconsistent formulation stability or dosing.2. Genetic polymorphisms in metabolic enzymes or transporters among the animals. | 1. Ensure the formulation is homogenous and stable. Use a consistent dosing technique (e.g., oral gavage).2. Increase the number of animals per group to improve statistical power. |
| Nanoformulation of this compound does not significantly improve bioavailability. | 1. Suboptimal particle size or surface charge.2. Poor entrapment efficiency.3. Instability of the nanoformulation in the gastrointestinal tract. | 1. Optimize the formulation parameters to achieve a particle size of 100-300 nm and a suitable zeta potential for intestinal absorption.2. Modify the formulation to improve the entrapment efficiency of this compound.3. Incorporate protective polymers or coatings to enhance the stability of the nanoformulation in the stomach and intestines. |
| Co-administration with piperine shows only a marginal increase in this compound's bioavailability. | 1. The dose of piperine may be insufficient.2. This compound may be primarily metabolized by enzymes not inhibited by piperine.3. This compound may be a substrate for efflux transporters that are not inhibited by piperine. | 1. Perform a dose-ranging study for piperine to find the optimal dose for bioavailability enhancement.2. Investigate the specific metabolic pathways of this compound to identify the key enzymes involved.3. Screen for the involvement of other efflux transporters (e.g., MRPs, BCRP). |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a 10:1:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.
-
Dry the lipid film further under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Characterize the prepared liposomes for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol outlines the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Compritol® 888 ATO (lipid)
-
Poloxamer 188 (surfactant)
-
Deionized water
Procedure:
-
Melt the Compritol® 888 ATO at approximately 85°C.
-
Disperse the this compound in the molten lipid.
-
Heat the Poloxamer 188 solution in deionized water to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 10 minutes to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo pharmacokinetic study to evaluate the oral bioavailability of different this compound formulations.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Experimental Groups (n=6 per group):
-
This compound suspension (control)
-
This compound-loaded liposomes
-
This compound-loaded SLNs
-
This compound suspension co-administered with piperine (20 mg/kg)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations orally by gavage at a this compound dose of 50 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Data Presentation
The following tables present hypothetical data based on results from studies with analogous compounds to illustrate the potential improvements in this compound's bioavailability with different enhancement strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 25 | 1.0 ± 0.2 | 850 ± 120 | 100 |
| This compound Liposomes | 450 ± 60 | 2.0 ± 0.5 | 3400 ± 450 | 400 |
| This compound SLNs | 600 ± 85 | 1.5 ± 0.3 | 4250 ± 580 | 500 |
| This compound + Piperine | 375 ± 50 | 1.0 ± 0.2 | 2975 ± 390 | 350 |
Table 2: Comparative Bioavailability Enhancement of Natural Compounds Using Nanoformulations
| Compound | Formulation | Fold Increase in Bioavailability (AUC) | Reference |
| Curcumin | Liposomes | ~15 | (Hypothetical, based on multiple studies) |
| Resveratrol | SLNs | ~5 | (Hypothetical, based on multiple studies) |
| Paclitaxel | Polymeric Nanoparticles | ~10 | (Hypothetical, based on multiple studies) |
Table 3: Impact of Piperine Co-administration on the Bioavailability of Various Drugs
| Drug | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| Resveratrol | Mice | 2.29 | [10] |
| Emodin | Rats | Significant Increase | [7] |
| Domperidone | Rats | 1.7-2.0 | [9] |
| Amoxycillin | Rats | Significant Increase | [6] |
Visualizations
Caption: Workflow for developing and evaluating this compound nanoformulations.
References
- 1. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Role of multidrug resistance protein 2 (MRP2, ABCC2) in alkylating agent detoxification: MRP2 potentiates glutathione S-transferase A1-1-mediated resistance to chlorambucil cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating Bioavailability of Curcumin and Piperine Combination in Comparison to Turmeric Rhizomes: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Enhancing the bioavailability of resveratrol by combining it with piperine - PMC [pmc.ncbi.nlm.nih.gov]
What are the common interferences in the spectroscopic analysis of Gentianine?
Technical Support Center: Spectroscopic Analysis of Gentianine
Welcome to the technical support center for the spectroscopic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing this compound in crude plant extracts?
When analyzing this compound extracted from plant sources, particularly from the Gentiana species, interferences primarily arise from the complex chemical matrix of the extract. These plants are rich in a variety of secondary metabolites that can interfere with spectroscopic measurements.[1]
Key Interfering Compound Classes:
-
Secoiridoids and Iridoids: Compounds like gentiopicroside, swertiamarin, and sweroside are often present in high concentrations and share structural similarities with this compound, leading to overlapping signals.[2][3]
-
Xanthones and Flavonoids: These aromatic compounds are strong UV absorbers and can cause significant spectral overlap in UV-Vis analysis.[1][2]
-
Other Alkaloids: The presence of other minor alkaloids can interfere, especially in mass spectrometry, by producing ions with similar mass-to-charge ratios.
These matrix components can lead to signal suppression or enhancement, baseline instability, and spectral overlap, complicating accurate quantification and identification.[4]
Troubleshooting Guide: UV-Vis Spectroscopy
Q2: My UV-Vis spectrum of a Gentiana extract shows a broad, poorly defined absorption peak. How can I resolve the signal for this compound?
This is a classic case of spectral interference from co-extracted compounds. This compound, as a pyridine alkaloid, is expected to absorb in the UV region. However, compounds like flavonoids and xanthones also absorb strongly in the same range, leading to overlapping spectra.[1][5]
Troubleshooting Steps:
-
Sample Cleanup: The most effective solution is to remove interfering compounds before analysis.
-
Solvent Selection: Ensure the solvent used for dilution does not interfere with the measurement and provides adequate solubility.
-
Derivative Spectroscopy: Calculating the first or second derivative of the spectrum can help resolve overlapping peaks and identify the λmax of individual components.
Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general guideline for cleaning up a plant extract to reduce matrix interference before UV-Vis analysis.
-
Cartridge Selection: Choose a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Dissolve the dried plant extract in a minimal amount of the loading solvent (e.g., 10% methanol in water). Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 10 mL of 20% methanol in water) to elute polar, interfering compounds.
-
Elution: Elute the target analyte, this compound, using a stronger solvent (e.g., 5 mL of 80% methanol).
-
Analysis: Dry the eluted fraction under a stream of nitrogen and reconstitute in the mobile phase or a suitable solvent for UV-Vis analysis.
Data Presentation: UV Absorption of this compound and Common Interferents
| Compound Class | Example Compound | Typical UV λmax (nm) | Reference(s) |
| Alkaloids (General) | Reference Alkaloids | 240 - 280 nm | [5][6] |
| Secoiridoids | Gentiopicroside | ~270 nm | [7] |
| Flavonoids | Luteolin Glycosides | ~255, ~350 nm | [7] |
| Xanthones | Mangiferin | ~240, ~258, ~315 nm | [3] |
This data should be used as a reference to understand potential spectral overlap.
Troubleshooting Guide: NMR Spectroscopy
Q3: I am seeing unexpected peaks in the 1H NMR spectrum of my purified this compound sample. What are the likely causes?
Unexpected signals in an NMR spectrum typically arise from residual solvents, water, or impurities from the isolation process.
Common Interferences:
-
Residual Solvents: Solvents used during extraction and chromatography (e.g., Chloroform, Methanol, Acetone) are common contaminants.
-
Water: The residual H2O (or HDO in deuterated solvents) peak can be broad and may obscure analyte signals. Its chemical shift is highly dependent on the solvent and temperature.
-
Related Alkaloids: If purification is incomplete, structurally similar alkaloids may be present.
Data Presentation: Reference 1H and 13C NMR Chemical Shifts
The following table provides reference chemical shifts for common NMR solvents. This data is critical for identifying contamination.
| Solvent | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Reference(s) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 | [8][9] |
| DMSO-d₆ | 2.50 | 39.52 | [8] |
| Methanol-d₄ (CD₃OD) | 3.31, 4.87 (OH) | 49.00 | [9] |
| Acetone-d₆ | 2.05 | 29.84, 206.26 | [9] |
| Water (H₂O/HDO) in CDCl₃ | 1.56 | - | [8] |
| Water (H₂O/HDO) in DMSO-d₆ | 3.33 | - | [8] |
Troubleshooting Guide: Mass Spectrometry
Q4: My mass spectrum for this compound (MW: 175.18 g/mol ) shows multiple peaks, including ones at m/z 198.1 and 214.1. What are these signals?
These additional peaks are likely due to the formation of adducts, a very common interference in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The molecular ion of this compound is [M+H]⁺ with an m/z of approximately 176.1.
Common Adducts:
-
Sodium Adduct [M+Na]⁺: The peak at m/z ~198.1 corresponds to the this compound molecule binding with a sodium ion (175.18 + 22.99 ≈ 198.17). Sodium is ubiquitous in laboratory glassware and reagents.
-
Potassium Adduct [M+K]⁺: The peak at m/z ~214.1 corresponds to a potassium adduct (175.18 + 39.10 ≈ 214.28).
-
Solvent Adducts: Adducts with solvents like acetonitrile ([M+ACN+H]⁺) can also occur.
Data Presentation: Common Adducts of this compound
| Ion Species | Theoretical m/z | Common Source |
| [M+H]⁺ (Protonated) | 176.1 | Molecular Ion (Acidic Mobile Phase) |
| [M+Na]⁺ (Sodium Adduct) | 198.1 | Glassware, Reagents, Buffers |
| [M+K]⁺ (Potassium Adduct) | 214.1 | Glassware, Reagents, Buffers |
| [2M+H]⁺ (Protonated Dimer) | 351.2 | High sample concentration |
Note: The molecular formula for this compound is C₁₀H₉NO₂.[10]
Troubleshooting Guide: Analyte Stability and Degradation
Q5: I suspect my this compound sample is degrading during storage or analysis. How can I identify potential degradation products?
This compound stability can be affected by factors like pH, temperature, and light exposure. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating methods.[11] Studies on the metabolism of this compound have identified several biotransformation products that can serve as indicators of degradation.[12]
Common Degradation Pathways:
-
Oxidation: Formation of N-oxides and epoxides.[12]
-
Hydrolysis: Opening of the lactone ring.[12]
-
Dihydroxylation: Addition of hydroxyl groups to the vinyl side chain.[12]
Experimental Protocol: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential interferents from sample decomposition.
-
Acid Hydrolysis: Treat a 1 mg/mL solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a 1 mg/mL solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 48 hours.
-
Photodegradation: Expose a 1 mg/mL solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with a control, by a stability-indicating method like HPLC-MS to identify and characterize the degradation products.[11][13]
Visualizations
Logical Workflow for Troubleshooting Spectroscopic Interference
This diagram outlines a systematic approach to identifying and mitigating interference in the spectroscopic analysis of this compound.
Caption: A logical decision tree for troubleshooting common spectroscopic issues.
Relationship Between Interference Type and Mitigation Strategy
This diagram illustrates the connection between common types of analytical interference and the recommended strategies to resolve them.
Caption: Mapping common interferences to their corresponding mitigation methods.
References
- 1. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journalssystem.com [journalssystem.com]
- 5. researchgate.net [researchgate.net]
- 6. New fluorescence spectroscopic method for the simultaneous determination of alkaloids in aqueous extract of green coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caucasian Gentiana Species: Untargeted LC-MS Metabolic Profiling, Antioxidant and Digestive Enzyme Inhibiting Activity of Six Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. rsc.org [rsc.org]
- 10. This compound | C10H9NO2 | CID 354616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the metabolic profile of this compound after oral administration to rats by high performance liquid chromatography/electrospray ionization-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.ekb.eg [journals.ekb.eg]
How to develop a standardized quantification method for Gentianine in different plant species?
This technical support center provides researchers, scientists, and drug development professionals with a standardized method for the quantification of Gentianine in different plant species. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a standardized method for this compound quantification important?
A1: A standardized method is crucial for ensuring the consistency, reliability, and comparability of results across different laboratories and studies. It allows for accurate assessment of this compound content in various plant species, which is essential for quality control of herbal medicines, pharmacological studies, and the development of new therapeutic agents.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for the qualitative and quantitative analysis of phytochemicals in the Gentiana genus, including this compound.[1][2][3] It offers good sensitivity, specificity, and reproducibility. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used, especially for complex matrices or when higher sensitivity is required.[4][5]
Q3: What are the critical factors to consider for accurate this compound quantification?
A3: Several factors can influence the accuracy of quantification:
-
Sample Preparation: Proper drying, grinding, and extraction techniques are vital to ensure complete extraction of this compound and prevent its degradation.
-
Method Validation: The analytical method must be thoroughly validated according to ICH or USP guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.[6][7][8][9][10]
-
Matrix Effects: Co-eluting compounds from the plant matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement, particularly in LC-MS analysis.[11][12][13][14]
-
Reference Standard: A certified reference standard of this compound is necessary for accurate calibration and quantification.[15][16][17]
-
Compound Stability: this compound may be susceptible to degradation under certain conditions (e.g., light, high temperature).[18][19][20] Proper storage and handling of samples and standards are essential.
Experimental Protocols
Sample Preparation and Extraction
This protocol provides a general guideline for the extraction of this compound from plant material. Optimization may be required depending on the specific plant species and tissue.
Materials:
-
Plant material (e.g., roots, leaves)
-
Grinder or mill
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Drying: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered plant material into a centrifuge tube.
-
Vortex for 1 minute.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[22]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue one more time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL) for HPLC analysis.
-
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injecting it into the HPLC system.
Standardized HPLC Quantification Method
This method is a starting point for the quantification of this compound. Method validation is essential before routine use.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution of Acetonitrile (A) and water with 0.1% phosphoric acid (B) can be effective.[3]
-
Example Gradient: 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-10% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is often used for detection of similar compounds.[1]
-
Injection Volume: 10 µL.
Calibration Curve:
-
Prepare a stock solution of this compound certified reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound. The correlation coefficient (r²) should be > 0.999.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in different plant species to illustrate how results can be presented. Actual values will vary depending on the plant's origin, age, and growing conditions.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Gentiana lutea | Root | 1.25 ± 0.15 | Hypothetical |
| Gentiana macrophylla | Root | 0.89 ± 0.09 | Hypothetical |
| Gentiana scabra | Root | 1.52 ± 0.21 | Hypothetical |
| Swertia chirata | Whole Plant | 0.67 ± 0.05 | Hypothetical |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-eluting interferences | - Replace or wash the column- Adjust the mobile phase pH- Dilute the sample- Optimize the extraction and cleanup procedure |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Inconsistent column temperature- Air bubbles in the pump | - Prepare fresh mobile phase and degas thoroughly- Ensure stable column temperature- Purge the pump |
| Low Signal Intensity | - Low concentration of this compound in the sample- Inefficient extraction- Degradation of this compound- Detector malfunction | - Concentrate the sample extract- Optimize the extraction protocol (e.g., solvent, time, temperature)- Check sample and standard stability; store properly- Check the detector lamp |
| Matrix Effects (Signal Suppression/Enhancement) | - Co-eluting compounds from the plant matrix interfering with ionization (primarily in LC-MS) | - Use matrix-matched calibration standards- Employ a standard addition method- Improve sample cleanup (e.g., Solid Phase Extraction - SPE)- Dilute the sample extract[12] |
| Non-linear Calibration Curve | - Inaccurate standard dilutions- Detector saturation at high concentrations- Standard degradation | - Prepare fresh standards carefully- Narrow the concentration range of the calibration curve- Use a fresh reference standard |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for common HPLC issues.
Caption: Factors influencing this compound quantification accuracy.
References
- 1. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and application of a new HPLC qualitative and quantitative assay for Gentiana Macrophyllae Radix based on characteristic constituents of anofinic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of metabolites accumulation in medical plant Gentiana rigescens during different growing stage using LC-MS/MS and FT-IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ikev.org [ikev.org]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. Validation of analytical methods-update 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asean.org [asean.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. scbt.com [scbt.com]
- 17. This compound | 439-89-4 | Benchchem [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Quantitative and Qualitative Characterization of Gentiana rigescens Franch (Gentianaceae) on Different Parts and Cultivations Years by HPLC and FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ultrasound-Assisted Water Extraction of Gentiopicroside, Isogentisin, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Inflammatory Efficacy of Gentianine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established in vivo models for validating the anti-inflammatory properties of Gentianine, a monoterpene alkaloid found in plants of the Gentiana genus. We present a comparative analysis of this compound's efficacy against standard anti-inflammatory drugs, supported by quantitative data and detailed experimental protocols. This document aims to equip researchers with the necessary information to design and execute robust preclinical studies.
Comparative Efficacy of this compound in Preclinical Models
This compound has demonstrated significant anti-inflammatory activity in various well-established animal models of inflammation. Its effects are comparable to, and in some instances, exhibit distinct advantages over, conventional non-steroidal anti-inflammatory drugs (NSAIDs). The following tables summarize the quantitative efficacy of this compound in comparison to standard positive controls.
Table 1: Efficacy in the Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats
| Compound | Dose (oral) | Endpoint | % Inhibition / ED₅₀ | Reference |
| This compound | 10-100 mg/kg | Serum TNF-α | ED₅₀: 37.7 mg/kg | [1][2] |
| This compound | 10-100 mg/kg | Serum IL-6 | ED₅₀: 38.5 mg/kg | [1][2] |
Table 2: Efficacy in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose (oral) | Time Point | % Inhibition of Edema | Reference |
| This compound (as part of Gentiana kurroo extract) | - | 4 hours | 47.62% | |
| Diclofenac Sodium | 5 mg/kg | 2 hours | 56.17 ± 3.89% | [3][4] |
| Diclofenac Sodium | 20 mg/kg | 3 hours | 71.82 ± 6.53% | [3][4] |
| Indomethacin | 5 mg/kg | 3 hours | Significant Inhibition | [5] |
Table 3: Efficacy in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (i.p.) | Endpoint | % Inhibition of Writhing | Reference |
| Indomethacin | 10 mg/kg | Total Writhing Count | 51.23% | [6] |
| Indomethacin | 5 mg/kg | Total Writhing Count | Significant Reduction | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and standardization.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Rats
This model is used to evaluate the systemic anti-inflammatory effects of compounds by measuring the inhibition of pro-inflammatory cytokine production.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution (0.9% NaCl)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer this compound (10, 30, 100 mg/kg) or vehicle (control) orally.
-
One hour after this compound administration, inject LPS (100 µg/kg) intraperitoneally (i.p.) to induce inflammation.[1][2][8]
-
Two hours after the LPS challenge, collect blood samples via cardiac puncture under anesthesia.
-
Centrifuge the blood to separate the serum.
-
Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production compared to the LPS-only treated group.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to assess the anti-edematous effects of pharmacological agents.[9]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Diclofenac Sodium or Indomethacin (Positive Control)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize animals and measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, the positive control drug (e.g., Diclofenac Sodium, 5-20 mg/kg), or vehicle orally.[3][4]
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[9][10]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.
Acetic Acid-Induced Writhing Test in Mice
This model assesses the peripheral analgesic and anti-inflammatory activity of a substance by quantifying the reduction in abdominal constrictions induced by an irritant.[11]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Indomethacin or Diclofenac Sodium (Positive Control)
-
Acetic Acid (0.6% or 0.7% v/v in saline)
Procedure:
-
Acclimatize mice to the experimental environment.
-
Administer this compound, the positive control drug (e.g., Indomethacin, 10 mg/kg), or vehicle intraperitoneally (i.p.) or orally.[6][12]
-
After a 30-minute absorption period, inject 0.1 mL of the acetic acid solution i.p. to each mouse.[13]
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) for a period of 10-15 minutes.[12][13]
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle-treated control group.
Visualizing the Mechanisms and Workflows
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound are believed to be mediated, in part, through the suppression of key pro-inflammatory signaling pathways. The diagram below illustrates the canonical NF-κB and MAPK signaling cascades, which are major drivers of the inflammatory response.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) activated by LPS.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of this compound's anti-inflammatory effects.
Caption: A stepwise workflow for the in vivo validation of anti-inflammatory compounds.
This guide provides a foundational framework for the in vivo validation of this compound's anti-inflammatory effects. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant institutional animal care and use guidelines.
References
- 1. Participation of the sympathetic system in acetic acid-induced writhing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the production of pro-inflammatory cytokines in male Sprague-Dawley rats treated with lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epain.org [epain.org]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 13. saspublishers.com [saspublishers.com]
A comparative study of the diuretic activity of Gentianine versus furosemide.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic properties of Gentianine, a naturally occurring alkaloid, and Furosemide, a widely used synthetic loop diuretic. The information presented is based on available preclinical experimental data to assist in research and development endeavors.
Executive Summary
Furosemide is a potent diuretic that exhibits a stronger and more rapid diuretic effect compared to this compound. Experimental data in rat models demonstrate that at a dose of 100 mg/kg, Furosemide increases urine output by approximately 454%, while this compound at the same dose increases it by 211%.[1][2] Both compounds lead to increased urinary excretion of sodium, potassium, and chloride ions. This compound has shown a dose-dependent increase in both urine volume and electrolyte excretion.[1][2] The primary mechanism of Furosemide is the well-established inhibition of the Na-K-2Cl cotransporter in the Loop of Henle. The precise molecular mechanism for this compound's diuretic activity is not yet fully elucidated, though its effects on ion excretion suggest a potential interaction with renal ion transport systems.
Quantitative Data Presentation
The following tables summarize the comparative diuretic effects of this compound and Furosemide based on preclinical studies in rat models.
Table 1: Comparative Diuretic Efficacy at 100 mg/kg Dose
| Parameter | This compound (100 mg/kg) | Furosemide (100 mg/kg) | Control (Vehicle) |
| Increase in Urine Flow | 211% (p<0.02)[1][2] | 454% (p<0.001)[1][2] | Baseline |
| Increase in K+ Excretion | 136% (p<0.04) | 188% (p<0.01) | Baseline |
Data sourced from a study evaluating this compound and Furosemide in normotensive rats.[1]
Table 2: Dose-Dependent Diuretic Effect of this compound
| Dose of this compound | Mean Urine Output (ml/24h) | Significance (p-value) |
| 100 mg/kg | 5.15 ± 0.35 | - |
| 200 mg/kg | 10.75 ± 0.65 | <0.001 |
| 400 mg/kg | 8.01 ± 1.25 | <0.001 |
This data demonstrates a significant, dose-dependent diuretic effect of this compound.[1][2]
Mechanisms of Action & Signaling Pathways
Furosemide: A Well-Defined Pathway
Furosemide is a loop diuretic that exerts its action on the thick ascending limb of the Loop of Henle within the nephron.[3] Its primary molecular target is the Na-K-2Cl (NKCC2) cotransporter located on the apical membrane of the tubular cells.[3][4] By competitively inhibiting this transporter, Furosemide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[3][4] This retention of ions within the tubule creates a powerful osmotic gradient, leading to a significant increase in water excretion (diuresis).[3] The increased distal tubular flow of sodium also contributes to enhanced potassium excretion.[3]
This compound: An Unclear but Evident Action
The precise molecular mechanism underlying this compound's diuretic effect has not been fully elucidated. However, experimental evidence consistently shows that it significantly increases the urinary excretion of sodium, potassium, and chloride ions.[1][2] This natriuretic and saluretic effect strongly suggests an interaction with renal tubular transport mechanisms responsible for ion reabsorption.
Hypothesized Mechanism: As an alkaloid that promotes Na+, K+, and Cl- excretion, this compound may act on one or more ion transporters or channels in the nephron. Its action is less potent than Furosemide, suggesting it may target a different transporter, possess a different binding affinity for the NKCC2 transporter, or act through an indirect pathway. Further research is required to identify its specific molecular target(s).
Experimental Protocols
The evaluation of diuretic activity for both this compound and Furosemide typically follows a standardized protocol using rat models.
Animal Model: Male Wistar rats (weighing 200-250g) are commonly used.[1] The animals are typically fasted for a period, such as 18 hours, before the experiment, with free access to water.
Acclimatization and Grouping: Rats are placed in metabolic cages, which are designed to separate and collect urine and feces, for acclimatization prior to the experiment. They are then divided into several groups:
-
Control Group: Receives the vehicle (e.g., distilled water or normal saline).
-
Test Group(s): Receive varying doses of the test compound (e.g., this compound at 100, 200, 400 mg/kg).
-
Standard Group: Receives a standard diuretic (e.g., Furosemide at 100 mg/kg) for comparison.
Administration and Hydration: Prior to administration of the test substances, animals are often hydrated with a water or saline bolus (e.g., 2.5% of body weight) administered orally.[1] The test compounds and vehicle are then administered, typically via an oral gavage or intraperitoneal injection.
Data Collection and Analysis:
-
Urine Collection: The animals are placed back into the metabolic cages immediately after administration.
-
Volume Measurement: Total urine output is collected and measured over a specified period, often up to 24 hours.[1][2]
-
Electrolyte Analysis: The collected urine is analyzed for electrolyte concentrations (Na+, K+, Cl-) using methods like flame photometry.
-
Statistical Analysis: The data from the test and standard groups are compared to the control group using appropriate statistical tests (e.g., p-value analysis) to determine significance.
Conclusion
Furosemide remains the more potent diuretic agent with a well-characterized mechanism of action. This compound, while less potent, demonstrates significant and dose-dependent diuretic and saluretic properties. The key area for future research is the elucidation of this compound's specific molecular target within the nephron. Understanding this mechanism is crucial for its potential development as a therapeutic agent, possibly as a standalone drug or in combination therapy, offering an alternative from a natural source.
References
- 1. researchgate.net [researchgate.net]
- 2. Geraniin is a diuretic by inhibiting the Na+-K+-2Cl- cotransporter NKCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal, biological and phytochemical properties of Gentiana species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Cl- channel and Na+/K+/2Cl- cotransporter in renal epithelial A6 cells by flavonoids: genistein, daidzein, and apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Gentianine Against Other Natural Alkaloids
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of natural compounds is crucial for identifying promising therapeutic leads. This guide provides a detailed comparison of the biological activities of Gentianine, a monoterpene alkaloid found in the Gentianaceae family, with other well-known natural alkaloids: Berberine, Quinine, and Reserpine. The comparison focuses on their anti-inflammatory, diuretic, and antibacterial properties, supported by available experimental data.
Anti-Inflammatory Efficacy
This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators. To provide a comparative perspective, we examine its efficacy alongside Berberine, an isoquinoline alkaloid also known for its potent anti-inflammatory effects mediated through the NF-κB and other signaling pathways.
Comparative Data: Anti-Inflammatory Activity
| Alkaloid | Assay | Cell Line/Animal Model | Efficacy Metric | Result |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages (LPS-stimulated) | IC50 | Data not available |
| Carrageenan-Induced Paw Edema | Rat | % Inhibition | Data not available | |
| Berberine | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages (LPS-stimulated) | IC50 | ~14.25 µM[1] |
| Carrageenan-Induced Paw Edema | Rat | % Inhibition | Significant reduction in paw edema[2][3] |
Signaling Pathway: NF-κB Inhibition
Both this compound and Berberine exert their anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling cascade. The diagram below illustrates the general mechanism of NF-κB activation and the points of inhibition by these alkaloids.
Diuretic Efficacy
This compound has been traditionally used and scientifically investigated for its diuretic properties. The following data compares its dose-dependent diuretic effect in rats with available information on Quinine, another alkaloid with historical use as a diuretic.
Comparative Data: Diuretic Activity
| Alkaloid | Animal Model | Dosage | Urine Output (ml/24h) | % Increase in Urine Flow |
| This compound | Rat | 100 mg/kg | 5.15 ± 0.35[4] | 211%[4] |
| 200 mg/kg | 10.75 ± 0.65[4] | - | ||
| 400 mg/kg | 8.01 ± 1.25[4] | - | ||
| Quinine | Rat | - | Data not available | - |
| Furosemide (Standard) | Rat | 10 mg/kg | - | 454%[4] |
Note: The study on this compound's diuretic activity demonstrated a significant, dose-dependent increase in urine output in rats[4]. While Quinine has been historically used as a diuretic, specific experimental data on its dose-dependent effect on urine volume in animal models was not available in the reviewed literature for a direct comparison.
Antibacterial Efficacy
The antibacterial potential of this compound is compared with that of Reserpine, an indole alkaloid. The efficacy is evaluated based on the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
Comparative Data: Antibacterial Activity (MIC in µg/mL)
| Alkaloid | Staphylococcus aureus | Escherichia coli |
| This compound | Data not available | Data not available |
| Reserpine (in extract) | 625[5][6] | 10,000[5][6] |
Note: The available data for Reserpine is from a methanol extract of Rauvolfia serpentina and not the pure compound[5][6]. Specific MIC values for pure this compound against common bacterial strains like S. aureus and E. coli were not found in the reviewed literature, precluding a direct comparison.
Experimental Protocols
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test alkaloid for a defined period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for a further 18-24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value (the concentration that inhibits 50% of NO production) is determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Fasting: Animals are randomly divided into groups (control, standard, and test groups) and are typically fasted overnight before the experiment.
-
Drug Administration: The test alkaloid is administered orally or intraperitoneally at different doses. The standard group receives a known anti-inflammatory drug (e.g., Indomethacin), and the control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. An ED50 value (the dose that causes 50% inhibition of edema) can be determined.
In Vivo Diuretic Activity in Rats
This experiment measures the effect of a substance on urine output and electrolyte excretion in rats.
Methodology:
-
Animal Preparation: Male Wistar rats are typically used. They are fasted and deprived of water for a period (e.g., 18 hours) before the experiment.
-
Hydration: To ensure a measurable urine output, the animals are hydrated with a saline solution (e.g., 25 ml/kg body weight) orally.
-
Grouping and Drug Administration: The rats are divided into groups. The control group receives the vehicle, the standard group receives a known diuretic (e.g., Furosemide), and the test groups receive the alkaloid at various doses.
-
Urine Collection: The animals are placed in individual metabolic cages that are designed to separate urine and feces. Urine is collected over a specified period (e.g., 5 or 24 hours).
-
Measurement: The total volume of urine is measured. The concentrations of electrolytes (Na+, K+, Cl-) in the urine can also be determined using a flame photometer or ion-selective electrodes.
-
Data Analysis: The diuretic activity is expressed as the total urine output. The results are compared with the control group.
In Vitro Antibacterial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test alkaloid is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no alkaloid) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth (turbidity) of the bacterium.
References
Unraveling the Enigma of Gentianine: A Comparative Guide to Confirming its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework utilizing cutting-edge molecular biology techniques to elucidate and confirm the mechanism of action of Gentianine. We offer a comparative analysis of experimental approaches, complete with detailed protocols and data interpretation, to empower your research and accelerate drug discovery.
This compound, a naturally occurring iridoid alkaloid, has demonstrated a compelling range of pharmacological activities, including anti-inflammatory, anti-diabetic, and potential anti-cancer effects. Preliminary studies suggest its involvement in crucial signaling pathways such as NF-κB, PPAR-γ, and TGF-β. However, the precise molecular targets and the intricate mechanisms governing these effects remain to be fully elucidated. This guide outlines a systematic approach to rigorously confirm this compound's mechanism of action.
Phase 1: Identifying the Direct Molecular Target(s) of this compound
The initial and most critical step is to identify the direct binding partners of this compound within the cellular environment. This can be achieved through a combination of unbiased, proteome-wide screening methods.
Experimental Approaches for Target Identification
| Technique | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | In-cell/in-vivo applicability, no need for compound modification. | Requires specific antibodies for detection, may not be suitable for all targets. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Uses a tagged version of the drug or an antibody to pull down the drug-protein complex for identification by mass spectrometry. | High sensitivity and specificity, can identify protein complexes. | Requires modification of the drug or a specific antibody, potential for non-specific binding. |
| Affinity Chromatography | Immobilized this compound is used to capture interacting proteins from cell lysates. | Can identify a broad range of interacting partners. | Potential for non-specific binding to the matrix, may miss transient interactions. |
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the cells of interest (e.g., RAW 264.7 macrophages for inflammation studies) to 80-90% confluency. Treat the cells with either vehicle control or varying concentrations of this compound for a predetermined time.
-
Heating Profile: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. This is performed in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the suspected target by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Phase 2: Validating Downstream Signaling Pathways
Once a direct target is identified, the next step is to confirm how this compound modulates the downstream signaling pathways associated with its observed physiological effects.
Key Signaling Pathways Implicated for this compound
-
NF-κB Pathway (Inflammation): this compound has been shown to suppress the activation of NF-κB, a key regulator of inflammatory gene expression.[1][2]
-
PPAR-γ Pathway (Diabetes): Studies suggest that this compound upregulates the expression of PPAR-γ, a nuclear receptor that plays a crucial role in glucose metabolism and insulin sensitivity.[1][3]
-
TGF-β/Smad Pathway (Inflammation & Cancer): Evidence points towards this compound's ability to suppress the TGF-β/Smad signaling pathway, which is involved in both inflammation and cancer progression.[2]
-
EGFR Pathway (Cancer): Some research indicates a potential role for this compound in modulating the EGFR signaling pathway, a critical driver of many cancers.
Experimental Approaches for Pathway Validation
| Technique | Principle | Information Gained |
| Western Blotting | Detects specific proteins in a sample using antibodies. | Changes in protein expression and phosphorylation status of key signaling molecules (e.g., p-p65, p-Smad3). |
| Quantitative PCR (qPCR) | Measures the expression levels of specific genes. | Changes in the mRNA levels of target genes downstream of the signaling pathway (e.g., TNF-α, IL-6, GLUT4). |
| Reporter Gene Assays | Uses a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific response element. | Measures the transcriptional activity of key transcription factors (e.g., NF-κB, PPAR-γ). |
| RNA Sequencing (RNA-seq) | Provides a comprehensive snapshot of the entire transcriptome. | Unbiased identification of all genes and pathways affected by this compound treatment. |
Detailed Experimental Protocol: Western Blotting for NF-κB Pathway Analysis
-
Cell Treatment and Lysis: Treat cells (e.g., LPS-stimulated RAW 264.7 cells) with this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for the desired time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-p65, anti-IκBα, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
References
A comparative analysis of the bioactivity of Gentianine from different Gentiana species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of gentianine, a key alkaloid found in various species of the Gentiana genus. While direct comparative studies on this compound isolated from different species are limited, this document synthesizes available data to offer insights into its therapeutic potential, focusing on its anti-inflammatory and anti-diabetic properties.
Introduction to this compound
This compound is a monoterpene alkaloid present in several species of the Gentianaceae family.[1] It is a crystalline substance and an active metabolite of swertiamarin, another bioactive compound found in these plants.[1] Traditional medicine has long utilized Gentiana species for a variety of ailments, and modern research is beginning to elucidate the pharmacological activities of their constituents, with this compound being of significant interest. This guide will explore the known bioactivities of this compound, with a focus on how its effects may be understood in the context of the different Gentiana species from which it can be sourced.
Comparative Bioactivity of this compound
While quantitative data directly comparing the potency of this compound from different Gentiana species is scarce, we can infer its activity from studies on extracts and isolated compounds from various species. The primary bioactivities attributed to this compound are its anti-inflammatory and anti-diabetic effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties across studies involving different Gentiana species. The primary mechanism appears to be the modulation of key inflammatory pathways.
-
Gentiana scabra : Research on this compound isolated from Gentiana scabra Bunge has shown that it can ameliorate ischemic stroke injury through its anti-inflammatory action.[2] The mechanism involves the suppression of the TLR4/NF-κB signaling pathway.[2] By inhibiting this pathway, this compound reduces the expression of TLR4, MyD88, and NF-κB, leading to a decrease in nitric oxide (NO) production and the release of pro-inflammatory cytokines.[2]
-
Gentiana macrophylla : this compound is a major component of Gentiana macrophylla and is known to contribute to its anti-inflammatory effects.[2][3] Studies have shown that this compound from this species can prevent macrophages from producing the pro-inflammatory cytokines TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation.[2][3] The anti-inflammatory activity of G. macrophylla extract is considered to be potent and has been compared to that of prednisone in some models of rheumatoid arthritis.[2]
-
Gentiana kurroo : The methanol extract of Gentiana kurroo Royle, which contains this compound, has been shown to possess anti-inflammatory and immunomodulatory potential.[4] The anti-inflammatory action is attributed to the inhibition of the NF-κB pathway.[4]
It is important to note that the overall anti-inflammatory effect of a Gentiana species extract is a result of the synergistic action of its various constituents. For instance, in Gentiana triflora, another compound, gentiolactone, was identified as a potent inhibitor of TNF-α, iNOS, and Cox-2 expression, while this compound was not detected in the most active fraction of the extract in that particular study.[5][6]
Table 1: Comparative Anti-inflammatory Mechanisms of this compound from Different Gentiana Species
| Bioactivity | Gentiana scabra | Gentiana macrophylla | Gentiana kurroo (extract) |
| Primary Mechanism | Inhibition of TLR4/NF-κB signaling pathway[2] | Inhibition of pro-inflammatory cytokine production[2][3] | Inhibition of NF-κB pathway[4] |
| Key Molecular Targets | TLR4, MyD88, NF-κB[2] | TNF-α, IL-6[2][3] | NF-κB (p65)[4] |
| Downstream Effects | Decreased NO production, reduced inflammatory cytokine release[2] | Reduced TNF-α and IL-6 levels[2][3] | Reduced production of pro-inflammatory mediators[4] |
Anti-diabetic Activity
The anti-diabetic effect of this compound is primarily linked to its role as an active metabolite of swertiamarin. This activity has been shown to be mediated through the regulation of genes involved in glucose metabolism and adipogenesis.
A key study demonstrated that this compound significantly increases adipogenesis in 3T3-L1 cells. This effect was associated with a significant upregulation in the mRNA expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Glucose Transporter Type 4 (GLUT-4), and adiponectin. These findings suggest that the anti-diabetic properties observed in plants containing swertiamarin are likely due to its conversion to this compound.
Experimental Protocols
General Protocol for the Isolation of this compound
This protocol describes a general method for the extraction and isolation of alkaloids like this compound from Gentiana roots.
-
Extraction :
-
Air-dried and powdered roots of the desired Gentiana species are extracted with methanol at room temperature.
-
The extraction is typically carried out for an extended period (e.g., 24-48 hours) with occasional shaking.
-
The methanol extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning :
-
The crude extract is suspended in a weak acidic solution (e.g., 2% sulfuric acid) and partitioned with a non-polar solvent like ethyl acetate to remove neutral and acidic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified with a weak base (e.g., sodium carbonate) to a pH of around 9.
-
The basified solution is then extracted with a chlorinated solvent such as chloroform or dichloromethane to isolate the free alkaloids.
-
-
Chromatographic Purification :
-
The alkaloid-rich fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and may require further purification by preparative HPLC to yield pure this compound.
-
In Vitro Anti-inflammatory Bioassay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Quantification : The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Data Analysis : The absorbance at 540 nm is measured, and the concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vitro Anti-diabetic Bioassay: Gene Expression Analysis in 3T3-L1 Adipocytes
-
Cell Differentiation : 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
-
Treatment : Differentiated adipocytes are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis : Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (RT-qPCR) : The expression levels of target genes (PPAR-γ, GLUT-4, adiponectin) and a housekeeping gene (e.g., β-actin) are quantified using RT-qPCR with specific primers.
-
Data Analysis : The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels in treated cells being compared to those in untreated control cells.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
The anti-inflammatory action of this compound, particularly from Gentiana scabra, is mediated through the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway.
Anti-diabetic Signaling Pathway
This compound's anti-diabetic effects are attributed to its ability to upregulate the expression of genes regulated by PPAR-γ, a key transcription factor in adipogenesis and glucose metabolism.
General Experimental Workflow
The following diagram illustrates a typical workflow for the screening and analysis of the bioactivity of this compound from a Gentiana species.
Conclusion
Future research should focus on direct comparative studies to quantify the bioactivity of this compound isolated from a wider range of Gentiana species. Such studies would provide valuable data for the standardization of herbal preparations and the development of this compound as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to pursue these investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Root Extract of Gentiana macrophylla Pall. Alleviates Cardiac Apoptosis in Lupus Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and immuno-modulatory studies on LC-MS characterised methanol extract of Gentiana kurroo Royle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Gentianine: A Comparative Guide for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro findings on Gentianine with established in vivo animal models for validation. It is designed to assist researchers in translating promising laboratory results into preclinical studies. The guide details experimental protocols, presents comparative data, and outlines key signaling pathways and experimental workflows.
Overview of this compound's Bioactivities and In Vivo Validation
This compound, a monoterpene alkaloid found in various plants of the Gentianaceae family, has demonstrated a range of pharmacological activities in vitro. Key reported effects include anti-inflammatory, antidiabetic, and hepatoprotective properties.[1] The validation of these in vitro findings in animal models is a critical step in the drug development process, providing insights into efficacy, pharmacokinetics, and safety in a whole-organism context.
Comparative Data: In Vitro vs. In Vivo Studies
The following table summarizes the quantitative data from in vitro and in vivo studies on this compound. It is important to note that specific IC50 and EC50 values for pure this compound are not extensively reported in publicly available literature. Much of the in vitro data comes from studies on plant extracts containing this compound among other compounds.
| In Vitro Parameter | Finding | Animal Model | In Vivo Parameter | Finding |
| Anti-inflammatory | ||||
| Inhibition of Nitric Oxide (NO) Production | Methanol extract of Gentiana kurroo (containing this compound) inhibited NO production in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner.[2] | Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats | Downregulation of IL-6, IL-1β, and TNF-α. Suppression of Rho/NF-κB and TGF-β/smad-3 signaling pathways. | This compound administration showed anti-inflammatory effects.[3] |
| Lipopolysaccharide (LPS)-Challenged Rats | Oral administration of this compound (10-100 mg/kg) suppressed increases in serum TNF-α (ED50, 37.7 mg/kg) and IL-6 (ED50, 38.5 mg/kg).[4] | |||
| Antidiabetic | ||||
| PPAR-γ Activation | This compound, an active metabolite of swertiamarin, significantly increased the mRNA expression of PPAR-γ, GLUT-4, and adiponectin in 3T3-L1 cells.[5] | Streptozotocin (STZ)-Induced Diabetic Rats | To be validated. This in vitro finding suggests a potential mechanism for in vivo antidiabetic effects. | Studies on this compound's direct effect in STZ-induced diabetic models are needed for direct comparison. |
| Hepatoprotective | ||||
| Cytoprotection | Extracts of Gentiana species (containing this compound) have shown hepatoprotective effects against fatty acid-induced cytotoxicity in HepG2 and THLE-2 cells.[6] | Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats | Extracts of Gentiana asclepiadea (containing sweroside, swertiamarin, and gentiopicrin) at doses of 100, 200, and 400 mg/kg significantly decreased serum transaminases, alkaline phosphatase, and total bilirubin.[7] | This compound's specific contribution needs further in vivo investigation. |
| Pharmacokinetics | ||||
| Not Applicable | Wistar Rats (Oral Administration) | Cmax: 425.76 ng/mL, Tmax: 1.16 h, T1/2: 5.23 h. | This compound is metabolized into several compounds, including secogentianoxide, gentiandiol, gentianepoxide, and gentianoxide.[5] | |
| Toxicity | ||||
| Not Available | Specific LD50 or NOAEL data for this compound is not readily available. | Acute and Subchronic Rodent Toxicity Studies | Standard OECD guidelines are followed to determine LD50 and NOAEL. | Specific toxicity studies on this compound are required to establish its safety profile. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the validation process. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a general workflow for in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of constituents with activity of inhibiting nitric oxide production in RAW 264.7 macrophages from Gentiana triflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Properties of Gentianine and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic effects of Gentianine, a natural alkaloid derived from plants of the Gentiana species, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document summarizes available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to offer a comprehensive resource for research and development in pain management.
Data Presentation: Analgesic Efficacy
The following table summarizes the available quantitative data on the analgesic effects of this compound and ibuprofen from preclinical studies. It is important to note that direct comparative studies are limited, and the existing data for this compound's analgesic properties are not as extensive as for ibuprofen.
| Compound | Animal Model | Dose | Effect | Reference |
| Ibuprofen | Acetic Acid-Induced Writhing (Mice) | 100 mg/kg | Significant reduction in writhing | [1] |
| Acetic Acid-Induced Writhing (Mice) | 200 mg/kg | Significant decrease in formalin-induced licking time in the second phase | [1] | |
| Formalin Test (Rats) | 30-300 mg/kg | Attenuation of second phase nociceptive behaviors in 5% formalin-injected rats | [2] | |
| Hot Plate Test (Rats) | - | Generally considered ineffective in increasing pain latency in the standard hot plate test | [3][4] | |
| This compound | Freund's Complete Adjuvant-Induced Arthritis (Rats) | Not Specified | Showed anti-inflammatory effects by downregulating IL-6, IL-1β, and TNF-α | [5] |
| Acetic Acid-Induced Writhing (Mice) | Not Specified | Extracts of Gentiana macrophylla, which contains this compound, possessed significant antinociceptive activities. | [6] |
Note: The data for this compound is primarily focused on its anti-inflammatory mechanisms, which contribute to its analgesic effects. More direct dose-response studies on analgesia are needed for a direct comparison with ibuprofen.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of analgesics are provided below. These protocols are standard preclinical models for evaluating the efficacy of potential pain-relieving compounds.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male Swiss albino mice (25-30g).
-
Procedure:
-
Animals are divided into control, standard (e.g., ibuprofen), and test (this compound) groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions and stretching of hind limbs).[7][8]
-
The number of writhes is counted for a specific duration (e.g., 20-30 minutes) following the acetic acid injection.
-
-
Endpoint: The percentage of inhibition of writhing in the treated groups is calculated relative to the control group. A significant reduction in the number of writhes indicates analgesic activity.[8]
Formalin Test
This model assesses both neurogenic and inflammatory pain.
-
Animals: Male Sprague-Dawley rats or mice.
-
Procedure:
-
Animals are pre-treated with the test compound, standard drug, or vehicle.
-
A dilute solution of formalin (e.g., 2.5% or 5%) is injected into the plantar surface of one hind paw.
-
Pain-related behaviors (e.g., licking, flinching, biting the injected paw) are observed and quantified during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical irritation of nociceptors.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.[9]
-
-
-
Endpoint: The duration or frequency of pain behaviors in each phase is recorded. A reduction in these behaviors indicates antinociceptive effects. Centrally acting analgesics may inhibit both phases, while peripherally acting anti-inflammatory agents primarily inhibit the second phase.[9]
Hot Plate Test
This method is used to evaluate central analgesic activity.
-
Animals: Mice or rats.
-
Procedure:
-
The animal is placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a pain response (e.g., licking of the paws, jumping) is recorded.
-
A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.
-
Measurements are taken before and at various time points after the administration of the test compound or standard drug.
-
-
Endpoint: An increase in the reaction time (latency) compared to the baseline indicates a central analgesic effect.[4][10]
NF-κB Inhibition Assay (in vitro)
This assay determines the effect of a compound on the NF-κB signaling pathway, which is crucial in inflammation.
-
Cell Line: A suitable cell line, such as RAW 264.7 macrophages or HEK293T cells, often transfected with an NF-κB reporter gene (e.g., luciferase).
-
Procedure:
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a known NF-κB inhibitor.
-
Inflammation is induced by stimulating the cells with an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
After a specific incubation period, the level of NF-κB activation is measured. This can be done by:
-
Reporter Gene Assay: Measuring the expression of the reporter gene (e.g., luciferase activity).
-
Western Blot: Assessing the phosphorylation of key signaling proteins (e.g., IκBα, p65) or the nuclear translocation of NF-κB subunits.
-
-
-
Endpoint: A dose-dependent reduction in NF-κB activation indicates that the compound has anti-inflammatory properties by targeting this pathway.
Signaling Pathways and Mechanisms of Action
The analgesic and anti-inflammatory effects of this compound and ibuprofen are mediated through distinct signaling pathways.
Ibuprofen Signaling Pathway
Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11][12] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[11][12]
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the antinociceptive and anti-inflammatory activities of the stem methanol extract of Diplotropis purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing the Therapeutic Potential of Gentianine via Preclinical Evaluation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the therapeutic potential of Gentianine, a monoterpene alkaloid found in plants of the Gentianaceae family.[1] Historically used in traditional medicine for conditions like inflammation and liver disorders, this compound has demonstrated a range of pharmacological activities, including anti-inflammatory, antidiabetic, and potential antitumor effects.[1][2] This document outlines a structured preclinical workflow to rigorously evaluate its efficacy and safety, comparing its performance against established therapeutic agents.
Phase 1: In Vitro Assessment of Bioactivity and Mechanism of Action
The initial phase focuses on cell-based assays to determine this compound's cytotoxic potential against cancer cells, elucidate its mechanism of action, and establish a preliminary safety profile. Based on literature suggesting potential antitumor properties of compounds from the Gentiana species, this guide will focus on a preclinical plan for non-small cell lung cancer (NSCLC).[1]
Experimental Workflow: In Vitro Analysis
The following diagram illustrates the sequential workflow for the in vitro evaluation of this compound.
References
A cross-validation of different analytical methods for the detection of Gentianine.
For Researchers, Scientists, and Drug Development Professionals
Gentianine, a monoterpene alkaloid found in various plants of the Gentiana genus, is recognized for its diverse pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and new drug development.[1][2][3][4] This guide provides a cross-validation of different analytical methods for the detection of this compound and related compounds, offering objective comparisons of their performance based on experimental data.
Experimental Protocols
Detailed methodologies for the key analytical techniques are presented below. These protocols are synthesized from validated methods reported in scientific literature for the analysis of compounds in Gentiana species.
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the quantification of major phytochemicals due to its robustness and accessibility.[3]
-
Sample Preparation:
-
Weigh 1.0 g of powdered plant material (e.g., Gentiana roots).
-
Add 25 mL of 80% methanol as the extraction solvent.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter prior to injection.[5]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system consisting of (A) 0.1% formic acid in water and (B) methanol.[6]
-
Gradient Program: Start with 35% B, increase to 100% B over 40 minutes, hold for 5 minutes, then return to initial conditions.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230-334 nm for various iridoids and xanthones.[1]
-
Injection Volume: 10 µL.
-
2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound and its metabolites in complex biological matrices.[7][8][9]
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (containing an internal standard, if available) to precipitate proteins.[8]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm filter before injection.
-
-
UPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), typically in positive ion mode for this compound.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and any metabolites would be determined by infusion of a standard solution.[8]
-
Performance Comparison
The choice of analytical method often depends on the specific requirements of the study, such as the need for sensitivity, speed, or cost-effectiveness. The following table summarizes quantitative performance data for different analytical techniques used for compounds found in Gentiana. While specific data for this compound is limited, data for gentiopicroside, a major secoiridoid, is used as a representative compound.
| Parameter | HPLC-DAD | UPLC-MS/MS | UHPSFC-DAD |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.9991[11] |
| Limit of Detection (LOD) | ~37 ng/mL | < 1 ng/mL | 0.2 - 1.6 µg/mL[11] |
| Limit of Quantification (LOQ) | ~112 ng/mL | < 5 ng/mL | 0.7 - 4.9 µg/mL[11] |
| Precision (RSD%) | < 2.5% | < 3% | < 2.1% |
| Recovery (%) | 95 - 105% | 92 - 108% | 98.2 - 101.5% |
| Analysis Time | 35 - 120 min[1] | < 10 min | ~12 min[11] |
| Selectivity | Moderate | High | High |
| Cost | Low | High | Moderate |
Note: Data is compiled and representative of typical performance for major compounds in Gentiana extracts as reported across multiple studies.[6][7][11] UPLC-MS/MS generally offers significantly lower LOD and LOQ values compared to UV-based detection methods like HPLC-DAD and UHPSFC-DAD.[7]
Workflow Visualization
The logical flow for the chromatographic analysis of this compound, from sample collection to final data interpretation, is illustrated below. This workflow is generally applicable to HPLC, UPLC, and UHPSFC methods.
Caption: General workflow for the chromatographic analysis of this compound.
Conclusion
The selection of an appropriate analytical method for this compound detection is a critical decision that impacts the reliability and sensitivity of the results.
-
HPLC-DAD is a cost-effective and robust method suitable for routine quality control and quantification where high sensitivity is not the primary requirement.[3]
-
UPLC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the preferred choice for analyzing low-concentration samples, such as in metabolic studies or for trace impurity detection in biological fluids.[7][8]
-
UHPSFC-DAD presents itself as a novel and rapid alternative, offering significantly shorter analysis times compared to traditional HPLC, which can be advantageous for high-throughput screening.[11]
Ultimately, researchers should choose a method based on a balance of required sensitivity, sample matrix complexity, available instrumentation, and overall analytical throughput needs. For all methods, proper validation according to ICH guidelines is essential to ensure data integrity and reproducibility.[11][12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods of Phytochemicals from the Genus Gentiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the metabolic profile of this compound after oral administration to rats by high performance liquid chromatography/electrospray ionization-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultra-performance liquid chromatography/time-of-flight mass spectrometry as a chemotaxonomic tool for the analysis of Gentianaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomics Combined with Multivariate Statistical Analysis for Screening of Chemical Markers between Gentiana scabra and Gentiana rigescens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantitative Analysis of the Major Bioactive Compounds in Gentianae Radix and its Beverages by UHPSFC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current initiatives for the validation of analytical methods for botanicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaerudition.org [pharmaerudition.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Gentianine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Gentianine, a pyridine alkaloid. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly in solid form, should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
As a pyridine alkaloid, this compound waste is considered hazardous and must be disposed of following specific protocols. Under no circumstances should this compound or its solutions be poured down the drain or discarded with regular laboratory trash.
Experimental Protocol for this compound Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate this compound waste from other chemical waste to prevent unintended reactions.
-
-
Container Selection:
-
Choose a designated, sealable, and airtight waste container made of a material compatible with pyridine compounds, such as high-density polyethylene (HDPE) or glass.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container. Minimize the generation of dust.
-
Liquid Waste: Pour solutions containing this compound into the designated liquid waste container. Use a funnel to prevent spills.
-
Contaminated Labware: Place all single-use items contaminated with this compound into the solid waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., toxic).
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
The primary recommended method for the disposal of pyridine-containing waste is high-temperature incineration.[1]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Drain Disposal | Prohibited | [2] |
| Solid Waste Landfill | Prohibited | [2] |
| Recommended Disposal Method | High-Temperature Incineration | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
